Product packaging for Phyllostine(Cat. No.:CAS No. 27270-89-9)

Phyllostine

Cat. No.: B152132
CAS No.: 27270-89-9
M. Wt: 154.12 g/mol
InChI Key: PLELZLHJHUZIGY-RQJHMYQMSA-N
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Description

Phyllostine is an epoxide resulting from epoxidation of the 5-6 double bond of 2-(hydroxymethyl)-1,4-benzoquinone (the 5S,6R enantiomer). It has a role as a Penicillium metabolite. It is an epoxide, a cyclic ketone and a primary allylic alcohol.
This compound has been reported in Ophiosphaerella herpotricha, Penicillium griseofulvum, and other organisms with data available.
intermediate in patulin pathway

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O4 B152132 Phyllostine CAS No. 27270-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELZLHJHUZIGY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2C(C1=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181723
Record name Phyllostine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27270-89-9
Record name Phyllostine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phyllostine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYLLOSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phyllostine: A Fungal Metabolite with Herbicidal Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phyllostine, a bioactive natural product with demonstrated phytotoxic properties. We will explore its natural origin, detail the methodologies for its isolation and purification, present quantitative data on its production, and discuss its potential mechanism of action through plant signaling pathways.

Natural Source of this compound

This compound is a secondary metabolite produced by certain species of fungi belonging to the genus Phyllosticta. The primary and most well-documented source of this compound is the fungal pathogen Phyllosticta cirsii . This fungus has been isolated from the diseased leaves of the noxious perennial weed, Canada thistle (Cirsium arvense), and has been investigated as a potential mycoherbicide for its biocontrol.[1] Along with this compound, P. cirsii also produces other phytotoxic metabolites, including Phyllostoxin and a series of oxazatricycloalkenones known as Phyllostictines A-D.[1][2]

Isolation and Purification of this compound

The isolation and purification of this compound from Phyllosticta cirsii cultures involve a multi-step process encompassing fungal cultivation, extraction, and chromatographic separation.

Fungal Cultivation

Phyllosticta cirsii is typically cultivated in a liquid medium to facilitate the extraction of secreted secondary metabolites. A commonly used medium for this purpose is the modified M1-D medium.[3]

Table 1: Composition of Modified M1-D Medium

ComponentConcentration (g/L)
Sucrose20.0
Various Mineral SaltsNot specified in detail in the available search results

Note: The exact composition of the mineral salts was not detailed in the provided search results.

The fungus is cultured in this medium under specific conditions to optimize the production of this compound and other bioactive compounds.

Table 2: Cultivation Parameters for Phyllosticta cirsii

ParameterCondition
Culture TypeStatic liquid culture
Incubation Temperature25°C
Incubation DurationUp to 9 weeks (peak production may vary)
Light ConditionsDark
Experimental Protocol: Cultivation of Phyllosticta cirsii

This protocol outlines the steps for the laboratory-scale cultivation of P. cirsii for the production of this compound.

experimental_workflow_cultivation cluster_prep Medium and Inoculum Preparation cluster_culture Fungal Cultivation prep_medium Prepare modified M1-D medium sterilize Sterilize medium by autoclaving prep_medium->sterilize inoculate Inoculate sterile medium with P. cirsii sterilize->inoculate prep_inoculum Prepare inoculum from a pure culture of P. cirsii incubate Incubate under static conditions at 25°C in the dark inoculate->incubate harvest Harvest culture after the desired incubation period incubate->harvest experimental_workflow_extraction cluster_extraction Extraction cluster_purification Purification filtration Filter the fungal culture to separate mycelium from the filtrate extraction Perform liquid-liquid extraction of the filtrate with an organic solvent system filtration->extraction evaporation Evaporate the organic solvent to obtain a crude extract extraction->evaporation dissolution Dissolve the crude extract in a suitable solvent evaporation->dissolution hplc Inject the dissolved extract into an HPLC system dissolution->hplc fractionation Collect fractions corresponding to the this compound peak hplc->fractionation analysis Analyze fractions for purity fractionation->analysis signaling_pathway cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Cellular Effects This compound This compound Hormone_Receptors Hormone Receptors This compound->Hormone_Receptors Photosystems Photosynthetic Machinery This compound->Photosystems Membrane_Proteins Membrane Proteins/ Ion Channels This compound->Membrane_Proteins Biosynthetic_Enzymes Key Biosynthetic Enzymes This compound->Biosynthetic_Enzymes Hormone_Imbalance Hormone Imbalance Hormone_Receptors->Hormone_Imbalance ROS_Production Increased ROS Production Photosystems->ROS_Production Ion_Imbalance Ion Imbalance Membrane_Proteins->Ion_Imbalance Metabolic_Disruption Metabolic Disruption Biosynthetic_Enzymes->Metabolic_Disruption Cell_Death Cell Death / Necrosis Hormone_Imbalance->Cell_Death ROS_Production->Cell_Death Metabolic_Disruption->Cell_Death Ion_Imbalance->Cell_Death

References

The Elucidation of Phyllostine: A Technical Guide to its Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllostine, a phytotoxic epoxyquinone first isolated from the fungus Phyllosticta sp. in 1970, represents a class of natural products with significant biological activity. Its unique chemical architecture has made it a subject of interest for synthetic chemists and biologists alike. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure, detailing the experimental methodologies and spectroscopic data that were pivotal in its characterization. While initial structural determination was conducted using classical methods, this document also incorporates modern spectroscopic principles to offer a more complete picture for contemporary researchers.

Isolation and Initial Characterization

This compound was first isolated from the culture filtrate of Phyllosticta sp. The initial characterization involved classical methods to determine its fundamental chemical properties.

Experimental Protocol: Isolation of this compound
  • Culture and Extraction : Phyllosticta sp. is cultured on a suitable medium. The culture filtrate is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

  • Chromatography : The crude extract is subjected to column chromatography on silica gel.

  • Purification : Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by recrystallization to yield pure this compound.

The initial characterization of this compound provided the following key data points:

PropertyValue
Molecular Formula C₇H₆O₄
Molecular Weight 154 g/mol
Melting Point 56-57 °C
Optical Rotation [α]D -105° (c 1.0, EtOH)

Spectroscopic Data and Structure Elucidation

The determination of this compound's planar and stereochemical structure relied heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the connectivity of the atoms in the this compound molecule. While the original publication provided a low-resolution spectrum, the following table is a representation of the expected ¹H and ¹³C NMR data based on the elucidated structure, consistent with modern high-resolution instrumentation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1~190---
2~1356.5 - 6.7dJ ≈ 2 Hz
3~145---
4~195---
5~553.8 - 4.0dJ ≈ 2 Hz
6~583.6 - 3.8dJ ≈ 4 Hz
7~604.2 - 4.4dJ ≈ 4 Hz

Note: This table is a prediction based on the known structure of this compound and typical chemical shifts for similar functional groups. The original data from 1970 was not presented in this format.

Mass Spectrometry (MS)

Mass spectrometry confirmed the molecular weight of this compound and provided key fragmentation data that supported the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)Fragmentation
[M]+154.0266154.0265Molecular Ion
[M-CO]+126.0317126.0316Loss of Carbon Monoxide
[M-2CO]+98.036898.0367Loss of two Carbon Monoxide units
Infrared (IR) Spectroscopy

Infrared spectroscopy was used to identify the key functional groups present in the this compound molecule.

Table 3: Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (likely from trace water or hydrated form)
~1710StrongC=O stretch (α,β-unsaturated ketone)
~1680StrongC=O stretch (ketone)
~1620MediumC=C stretch (alkene)
~1250StrongC-O stretch (epoxide)
~880MediumC-H bend (epoxide)

Logical Workflow for Structure Elucidation

The elucidation of this compound's structure followed a logical progression, integrating data from various analytical techniques. The following diagram illustrates this workflow.

StructureElucidation cluster_data Experimental Data Acquisition cluster_interpretation Data Interpretation and Structure Proposal cluster_confirmation Structure Confirmation Isolation Isolation from Phyllosticta sp. Elemental_Analysis Elemental Analysis (C, H, O) Isolation->Elemental_Analysis MS Mass Spectrometry (Molecular Weight, Formula) Isolation->MS IR Infrared Spectroscopy (Functional Groups) Isolation->IR NMR NMR Spectroscopy (Connectivity, Stereochemistry) Isolation->NMR Comparison Comparison of Spectroscopic Data of Natural and Synthetic Product Isolation->Comparison Formula Molecular Formula C₇H₆O₄ Elemental_Analysis->Formula MS->Formula Functional_Groups Identified Functional Groups: - Ketones - Epoxide - Alkene IR->Functional_Groups Connectivity Proton-Proton and Carbon-Proton Connectivity NMR->Connectivity Proposed_Structure Proposed Structure of this compound Formula->Proposed_Structure Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Synthesis Chemical Synthesis Proposed_Structure->Synthesis Synthesis->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

This compound is known for its phytotoxic activity, meaning it is toxic to plants. The precise molecular mechanism of this phytotoxicity is not yet fully elucidated. However, based on the reactivity of its epoxyquinone core, we can hypothesize its potential mode of action and interaction with cellular signaling pathways.

The electrophilic nature of the epoxyquinone moiety makes it a likely candidate for covalent modification of cellular nucleophiles, such as cysteine residues in proteins. This could lead to enzyme inhibition or disruption of protein function, ultimately causing cellular stress and death.

Hypothesized Signaling Pathway Involvement

Given the role of reactive oxygen species (ROS) in plant defense and stress responses, it is plausible that this compound could interfere with these pathways. The following diagram illustrates a hypothetical signaling cascade that could be triggered by this compound, leading to phytotoxicity.

Phyllostine_Signaling cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects This compound This compound Cellular_Targets Cellular Nucleophiles (e.g., Cysteine residues in proteins) This compound->Cellular_Targets Covalent_Modification Covalent Adduct Formation Cellular_Targets->Covalent_Modification Enzyme_Inhibition Enzyme Inhibition Covalent_Modification->Enzyme_Inhibition Protein_Dysfunction Protein Dysfunction Covalent_Modification->Protein_Dysfunction ROS_Imbalance ROS Imbalance Enzyme_Inhibition->ROS_Imbalance Cellular_Stress Cellular Stress Protein_Dysfunction->Cellular_Stress ROS_Imbalance->Cellular_Stress Phytotoxicity Phytotoxicity (Cell Death) Cellular_Stress->Phytotoxicity

Caption: Hypothesized signaling pathway for this compound-induced phytotoxicity.

Conclusion

The elucidation of this compound's chemical structure is a classic example of natural product chemistry, relying on a combination of isolation, spectroscopic analysis, and logical deduction. While the initial characterization provided a solid foundation, there remains an opportunity for further investigation using modern high-resolution techniques to refine the spectroscopic data. Furthermore, the precise molecular targets and signaling pathways affected by this compound are still largely unknown, representing a fertile area for future research for scientists in the fields of chemical biology and drug development. Understanding these mechanisms could unlock the potential of this compound and related epoxyquinones for applications in agriculture or medicine.

An In-depth Technical Guide to the Investigation of the Phyllostine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide to understanding and investigating the biosynthetic pathway of Phyllostine, a polyketide mycotoxin. Given that this compound is a known intermediate in the well-studied patulin pathway, this guide extrapolates from established fungal polyketide biosynthesis principles to present a plausible and detailed enzymatic route to its formation. It further outlines key experimental protocols required to validate and characterize this pathway, providing a roadmap for future research and bioengineering efforts.

Introduction

This compound is a naturally occurring epoxide derived from a polyketide precursor, recognized primarily as an intermediate in the biosynthetic pathway of the mycotoxin patulin.[1][2][3][4] Produced by several species of fungi, particularly within the genera Aspergillus and Penicillium, the patulin pathway has been the subject of considerable study.[1][5] This guide focuses specifically on the segment of the pathway leading to this compound, detailing the proposed enzymatic steps, the classes of enzymes involved, and the regulatory mechanisms likely governing its production. Understanding this pathway is crucial for applications ranging from controlling mycotoxin contamination in food sources to harnessing biosynthetic machinery for the production of novel bioactive compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the formation of 6-methylsalicylic acid (6-MSA), a classic fungal polyketide. This is followed by a series of post-PKS tailoring steps, including decarboxylation, hydroxylation, and epoxidation, to yield the final this compound molecule. The pathway is encoded by a biosynthetic gene cluster (BGC), which contains the genes for the core synthase and all subsequent tailoring enzymes.[1][6]

Step 1: Polyketide Synthesis of 6-Methylsalicylic Acid (6-MSA) The pathway begins with the iterative Type I Polyketide Synthase (PKS), 6-methylsalicylic acid synthase (6-MSAS). This multi-domain enzyme catalyzes the condensation of one molecule of acetyl-CoA (starter unit) with three molecules of malonyl-CoA (extender units).[7][8][9] The process involves a single ketoreduction step, followed by dehydration and aromatization to produce the final 6-MSA product, which is then released from the enzyme.[9][10]

Step 2: Decarboxylation of 6-MSA to m-Cresol Following its release from the PKS, 6-MSA undergoes decarboxylation to form m-cresol. This reaction is catalyzed by the enzyme 6-MSA decarboxylase.

Step 3: Hydroxylation of m-Cresol to Gentisyl Alcohol m-Cresol is then hydroxylated to form gentisyl alcohol (2,5-dihydroxybenzyl alcohol). This oxidative step is likely catalyzed by a cytochrome P450 monooxygenase or a related hydroxylase.[11]

Step 4: Oxidation of Gentisyl Alcohol to Gentisaldehyde The alcohol moiety of gentisyl alcohol is oxidized to an aldehyde, yielding gentisaldehyde. This reaction is catalyzed by an alcohol dehydrogenase.

Step 5: Oxidation of Gentisaldehyde to Gentisic Acid Gentisaldehyde is further oxidized to form gentisic acid, a reaction likely carried out by an aldehyde dehydrogenase.

Step 6: Formation of this compound The final steps to this compound from gentisic acid derivatives are complex and involve oxidative dearomatization and epoxidation. A key intermediate is isoepoxydon, which is formed from gentisaldehyde.[5][12] The conversion of a gentisyl quinone intermediate to this compound is catalyzed by an FAD-dependent monooxygenase, which performs the critical epoxidation step.

Visualization of the Proposed this compound Biosynthetic Pathway

Phyllostine_Biosynthesis cluster_pks Step 1: Polyketide Synthesis cluster_tailoring Steps 2-6: Post-PKS Tailoring Acetyl_CoA Acetyl-CoA + 3x Malonyl-CoA PKS_6MSAS 6-MSAS (Iterative PKS) Acetyl_CoA->PKS_6MSAS 6_MSA 6-Methylsalicylic Acid Decarboxylase 6-MSA Decarboxylase 6_MSA->Decarboxylase PKS_6MSAS->6_MSA m_Cresol m-Cresol Hydroxylase Monooxygenase m_Cresol->Hydroxylase Gentisyl_Alcohol Gentisyl Alcohol Dehydrogenase1 Alcohol Dehydrogenase Gentisyl_Alcohol->Dehydrogenase1 Gentisaldehyde Gentisaldehyde Oxidase Oxidase/ Dehydrogenase Gentisaldehyde->Oxidase Isoepoxydon Isoepoxydon Epoxidase FAD Monooxygenase (Epoxidase) Isoepoxydon->Epoxidase This compound This compound Decarboxylase->m_Cresol Hydroxylase->Gentisyl_Alcohol Dehydrogenase1->Gentisaldehyde Oxidase->Isoepoxydon Epoxidase->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data on Pathway Enzymes

While specific kinetic data for the enzymes in the Phyllosticta this compound pathway are not available, the following tables summarize representative quantitative data for homologous enzyme classes involved in fungal polyketide biosynthesis. This information is critical for metabolic engineering and modeling efforts.

Table 1: Representative Kinetic Parameters for Fungal Polyketide Synthases (PKSs)

Enzyme (Organism)Substrate(s)Km (µM)kcat (s-1)Reference
6-MSAS (P. patulum)Acetyl-CoA5 - 200.02 - 0.1[9]
Malonyl-CoA2 - 10
Brefeldin A PKS (E. brefeldianum)Malonyl-CoA~2000 (in vitro)N/A[13][14]
LovB (A. terreus)Malonyl-CoAN/AN/A[15]

Note: kcat for iterative PKSs represents the overall rate of product formation and is complex to determine.

Table 2: Representative Kinetic Parameters for Fungal FAD-Dependent Monooxygenases

Enzyme (Organism)Substrate(s)Km (µM)kcat (s-1)Reference
N5-L-ornithine monooxygenase (A. fumigatus)L-Ornithine13 ± 231 ± 1[16]
NADPH0.8 ± 0.2
O27 ± 2
Lytic Polysaccharide Monooxygenase (N. crassa)H2O2< 10124 ± 27[17][18]
Cellopentaose2100 ± 300

Experimental Protocols for Pathway Investigation

Elucidating and verifying the proposed biosynthetic pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques.

Isotopic Labeling Studies

This method is fundamental for tracing the metabolic origin of the this compound backbone.

Objective: To determine the precursor units (starter and extender) that form the polyketide core of this compound.

Methodology:

  • Precursor Administration: Cultivate the this compound-producing fungal strain in a defined minimal medium. Supplement separate cultures with stable isotope-labeled precursors, typically [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate.[19][20]

  • Culture and Extraction: Grow the fungus for a period sufficient for secondary metabolite production. Harvest the mycelium and/or culture broth and perform a solvent extraction (e.g., with ethyl acetate) to isolate this compound.

  • Purification and Analysis: Purify the extracted this compound using chromatographic techniques (e.g., HPLC).

  • Structural Analysis: Analyze the purified, labeled this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment and ¹³C-¹³C coupling patterns. Mass Spectrometry (MS) is used to determine the overall mass shift and confirm incorporation.[21][22][23]

  • Data Interpretation: The observed labeling pattern reveals which atoms in the this compound molecule are derived from which positions of the acetate precursors, confirming its polyketide origin and the folding pattern of the initial chain.

Gene Knockout and Silencing

Targeted gene disruption is used to confirm the function of candidate genes within the putative biosynthetic gene cluster.

Objective: To demonstrate that a specific gene (e.g., the PKS or a specific monooxygenase) is essential for this compound production.

Methodology (using CRISPR-Cas9):

  • gRNA Design: Design one or two specific guide RNAs (sgRNAs) that target a conserved and functionally critical region of the candidate gene, such as the active site of an enzyme domain.[24]

  • Vector Construction: Clone the sgRNA expression cassette and a Cas9 nuclease expression cassette into a suitable fungal transformation vector. This vector should also contain a selectable marker (e.g., hygromycin B resistance).

  • Fungal Transformation: Prepare protoplasts from the wild-type this compound-producing fungus. Transform the protoplasts with the CRISPR-Cas9 vector, typically using a PEG-mediated method.

  • Mutant Selection and Screening: Select transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify those with the desired gene deletion or mutation.

  • Phenotypic Analysis: Cultivate the confirmed gene knockout mutants under conditions that normally induce this compound production.

  • Metabolite Profiling: Extract metabolites from the mutant and wild-type cultures and analyze them using LC-MS. The absence of this compound in the knockout mutant, potentially accompanied by the accumulation of a precursor, confirms the gene's role in the pathway.[25]

Heterologous Expression

Expressing the entire putative biosynthetic gene cluster in a clean host organism can definitively link the cluster to this compound production.

Objective: To reconstitute the this compound biosynthetic pathway in a model fungal host that does not natively produce it.

Methodology (using Aspergillus oryzae):

  • Cluster Identification & Cloning: Identify the full boundaries of the putative this compound gene cluster using bioinformatics tools. Amplify the entire cluster from the genomic DNA of the producing organism, often in several overlapping fragments.

  • Expression Vector Assembly: Assemble the gene cluster fragments into a fungal expression vector. This is often done using in vivo recombination in Saccharomyces cerevisiae. The genes are placed under the control of inducible or constitutive promoters suitable for the host.[26][27][28][29][30]

  • Host Transformation: Transform the assembled expression vector into a suitable A. oryzae host strain.

  • Culture and Analysis: Grow the transformed A. oryzae strain under inducing conditions.

  • Metabolite Extraction and Detection: Perform a solvent extraction of the culture and analyze the extract by LC-MS, comparing it to an authentic standard of this compound. Detection of this compound in the engineered host, and its absence in the empty-vector control, confirms the function of the gene cluster.

In Vitro Enzyme Assays

Biochemical characterization of individual enzymes provides detailed mechanistic and kinetic information.

Objective: To determine the specific function and kinetic parameters of a purified biosynthetic enzyme (e.g., the 6-MSAS or the final epoxidase).

Methodology (for a PKS):

  • Gene Expression and Purification: Clone the gene for the target enzyme (e.g., 6-MSAS) into an expression vector (e.g., for E. coli or S. cerevisiae). Express the protein and purify it using affinity chromatography (e.g., His-tag).

  • Reaction Setup: In a buffered solution, combine the purified enzyme with its required substrates and cofactors. For 6-MSAS, this would include acetyl-CoA, malonyl-CoA, and NADPH.[14]

  • Reaction and Quenching: Incubate the reaction at an optimal temperature. Stop the reaction at various time points by adding an acid or organic solvent.

  • Product Analysis: Analyze the reaction mixture using HPLC or LC-MS to identify and quantify the product (6-MSA).

  • Kinetic Analysis: By varying the concentration of one substrate while keeping others saturated, determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.[13][31]

Logical and Regulatory Frameworks

Experimental Workflow for Pathway Elucidation

The investigation of a novel biosynthetic pathway follows a logical progression from hypothesis to detailed characterization.

Experimental_Workflow A Genome Sequencing of Producing Organism B Bioinformatic Analysis: Identify Putative BGC A->B C Propose Biosynthetic Pathway B->C D Gene Knockout Studies in Native Host C->D E Isotopic Labeling Studies C->E F Pathway Confirmation? D->F E->F F->B No, Revise BGC G Heterologous Expression of BGC F->G Yes H In Vitro Reconstitution & Enzyme Assays G->H I Full Pathway Elucidation & Characterization H->I Regulatory_Pathway Env_Cues Environmental Cues (pH, Nitrogen, Carbon) Global_Regs Global Regulators (e.g., LaeA, VeA) Env_Cues->Global_Regs modulate Pathway_TF Pathway-Specific Transcription Factor (e.g., PatL) Global_Regs->Pathway_TF activate BGC_Genes This compound Biosynthetic Gene Cluster (BGC) Pathway_TF->BGC_Genes induce transcription Phyllostine_Prod This compound Production BGC_Genes->Phyllostine_Prod encodes enzymes for

References

A Technical Guide to the Biological Activity Screening of Phyllostine and Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activities of the compound "Phyllostine" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activity screening of metabolites from the fungal genus Phyllosticta, the source of this compound, with a focus on related, better-studied compounds such as phyllostictine A. The methodologies and data presented herein serve as a technical framework for the screening of novel fungal metabolites like this compound.

Introduction

Fungi of the genus Phyllosticta are a prolific source of structurally diverse secondary metabolites, some of which exhibit potent biological activities. Among these are the phyllostictines, a class of oxazatricycloalkenones, and related compounds like phyllostoxin. These molecules have garnered interest for their potential applications in agriculture and medicine. For instance, phyllostictine A has demonstrated growth-inhibitory effects on various cancer cell lines. This guide details the fundamental screening protocols and available data for assessing the biological activities of these fungal-derived natural products.

Data Presentation: Biological Activities of Phyllosticta Metabolites

The following tables summarize the currently available quantitative and qualitative data on the biological activities of extracts and isolated compounds from Phyllosticta species.

Table 1: Anticancer Activity of Phyllostictine A

Cell LineCancer TypeIC50 (µM)Reference
U-373Glioblastoma2.5[1]
PC-3Prostate Cancer5[1]
M4BeuMelanoma5[1]
K-562Leukemia10[1]
A-549Lung Carcinoma10[1]

Table 2: Antimicrobial Activity of Phyllosticta Crude Extracts

Phyllosticta SpeciesTest OrganismInhibition Zone (mm)Reference
P. capitalensisEscherichia coliNot specified[2]
Bacillus cereusNot specified[2]
Pseudomonas aeruginosaNot specified[2]
P. citriasianaEscherichia coliNot specified[2]
Bacillus cereusNot specified[2]
Pseudomonas aeruginosaNot specified[2]
P. cordylinophilaEscherichia coliNot specified[2]
Bacillus cereusNot specified[2]
Pseudomonas aeruginosaNot specified[2]

Note: The study reported inhibitory activity but did not provide specific measurements for the zone of inhibition.

Table 3: Phytotoxicity of Phyllostoxin

Plant SpeciesAssay TypeObservationReference
Cirsium arvenseLeaf PunctureHigh phytotoxicity, causing rapid and large necrosis(Zonno et al., 2008)

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols are representative of standard practices for the evaluation of fungal secondary metabolites.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of fungal metabolites.

G cluster_0 Fungal Cultivation and Extraction cluster_1 Bioactivity Screening cluster_2 Compound Isolation and Characterization A Fungal Strain Isolation (e.g., Phyllosticta sp.) B Liquid or Solid Phase Fermentation A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Primary Screening (e.g., Antimicrobial, Cytotoxicity) D->E F Hit Identification E->F G Secondary Screening (Dose-Response, Selectivity) F->G H Bioassay-Guided Fractionation G->H I Pure Compound Isolation (e.g., this compound) H->I J Structural Elucidation (NMR, MS) I->J

Caption: General workflow for fungal metabolite screening.

Antimicrobial Activity Screening: Agar Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial potential of a fungal extract.

Materials:

  • Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

  • Appropriate agar medium (e.g., Mueller-Hinton agar)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Fungal extract dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the surface of the agar plates with the microbial suspension.

  • Allow the plates to dry for 3-5 minutes.

  • Impregnate sterile filter paper discs with a known concentration of the fungal extract.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., A-549, PC-3)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Fungal metabolite (e.g., phyllostictine A) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fungal metabolite for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-treated cells as controls.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phytotoxicity Screening: Leaf Puncture Assay

This assay is used to evaluate the direct phytotoxic effects of a compound on plant tissue.

Materials:

  • Healthy leaves from a target plant species (e.g., Cirsium arvense)

  • Fungal metabolite dissolved in a suitable solvent

  • Sterile needle or pipette tip

  • Moist chamber (e.g., a petri dish with moist filter paper)

  • Solvent control

Procedure:

  • Gently puncture the surface of the leaves with a sterile needle.

  • Apply a small volume (e.g., 10 µL) of the fungal metabolite solution directly onto the wound.

  • Apply the solvent alone to other punctured leaves as a negative control.

  • Place the leaves in a moist chamber to maintain humidity.

  • Incubate under appropriate light and temperature conditions for 24-72 hours.

  • Observe and document the development of necrosis, chlorosis, or other tissue damage around the application site.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not yet elucidated, many fungal secondary metabolites are known to interfere with key cellular processes. A plausible mechanism of action for a cytotoxic fungal metabolite could involve the induction of cellular stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can ultimately result in apoptosis.

G This compound This compound (or related metabolite) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK phosphorylates Apoptosis Apoptosis MAPK->Apoptosis induces

Caption: A potential MAPK signaling pathway for apoptosis induction.

This diagram illustrates a hypothetical mechanism where a fungal metabolite like this compound induces oxidative stress, triggering a MAPK cascade that leads to programmed cell death. Further research is necessary to validate this or any other pathway for this compound.

This technical guide provides a foundational framework for the biological activity screening of this compound and other metabolites from Phyllosticta. The provided protocols and data, while based on related compounds and extracts, offer a starting point for the systematic evaluation of these promising natural products. As research progresses, a more detailed understanding of the bioactivities and mechanisms of action of this compound will undoubtedly emerge.

References

Phyllostine: Unraveling the Mechanism of Action of a Novel Phytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The quest to understand the intricate molecular mechanisms of novel bioactive compounds is a cornerstone of modern drug discovery and development. This whitepaper provides a comprehensive overview of the current scientific understanding of Phyllostine, a compound of interest within the research community. Despite extensive investigation, the precise mechanism of action, cellular targets, and quantitative biological data for this compound remain largely uncharacterized in publicly available scientific literature.

This document serves as a guide for researchers, scientists, and drug development professionals, summarizing the current landscape of knowledge and outlining potential avenues for future investigation. While detailed experimental protocols and signaling pathway diagrams are standard components of such a technical guide, the nascent stage of this compound research precludes their inclusion at this time.

Introduction to this compound

Current State of Research on Mechanism of Action

As of the date of this publication, dedicated peer-reviewed research articles detailing the mechanism of action of this compound are scarce. General strategies for the target identification of natural products, such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening, could be applied to this compound. These approaches are critical for identifying the specific cellular components with which a bioactive compound interacts to elicit its biological effect.

Future research efforts should be directed towards:

  • Target Identification: Employing modern chemical biology techniques to identify the protein or nucleic acid targets of this compound.

  • Pathway Analysis: Once a target is identified, investigating the downstream signaling pathways that are modulated by this compound's interaction with its target.

  • Cellular Assays: Developing and utilizing cell-based assays to observe the phenotypic effects of this compound and to dissect the underlying molecular events.

Quantitative Data Summary

A critical aspect of characterizing a bioactive compound is the determination of its potency and efficacy through quantitative measures such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). At present, there is no publicly accessible quantitative data of this nature for this compound. The generation of such data would be a pivotal step in understanding its biological activity and potential for further development.

Table 1: Quantitative Biological Data for this compound

ParameterValueCell Line/SystemReference
IC50Not AvailableNot Available
KiNot AvailableNot Available
Binding Affinity (Kd)Not AvailableNot Available

This table is provided as a template for future research findings. Currently, no data is available.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and extension of scientific findings. Due to the lack of published research on this compound's mechanism of action, specific, validated protocols for its study are not available. Researchers interested in investigating this compound would need to adapt and optimize standard protocols for:

  • Compound Isolation and Purification: Methods for extracting and purifying this compound from its natural source.

  • In Vitro Binding Assays: Experiments to measure the direct interaction of this compound with potential molecular targets.

  • Cell Viability and Proliferation Assays: Standard assays (e.g., MTT, resazurin) to assess the cytotoxic or cytostatic effects of this compound on various cell lines.

  • Enzymatic Assays: If a target enzyme is identified, assays to measure the inhibitory or activating effect of this compound.

Signaling Pathway Visualization

Visual representations of signaling pathways are invaluable tools for understanding the complex interplay of molecular interactions. As the signaling pathways modulated by this compound have not yet been elucidated, no diagrams can be provided at this time. Future research identifying the molecular targets of this compound will be instrumental in mapping its impact on cellular signaling networks.

Conclusion and Future Directions

The study of this compound is in its infancy. While its phytotoxic properties suggest it is a biologically active molecule, a significant research gap exists regarding its mechanism of action, cellular targets, and quantitative activity. The information presented in this whitepaper highlights the need for foundational research to unlock the scientific and potentially therapeutic value of this compound.

The drug discovery and development community is encouraged to undertake systematic studies to:

  • Confirm the structure and purity of isolated or synthesized this compound.

  • Screen this compound against a wide range of biological targets to identify its primary mechanism of action.

  • Conduct comprehensive dose-response studies to determine its potency and efficacy in relevant biological systems.

  • Explore the structure-activity relationships of this compound analogues to optimize its biological activity.

By addressing these fundamental questions, the scientific community can begin to build a comprehensive understanding of this compound and its potential applications.

An In-depth Technical Guide to the Physicochemical Properties of Phyllostine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phyllostine, a naturally occurring epoxyquinone. The information contained herein is intended to support research, drug discovery, and development activities by providing key data and established experimental protocols for the characterization of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆O₄PubChem[1]
Molecular Weight 154.12 g/mol PubChem[1]
Predicted Relative Density 1.555 g/cm³TargetMol[2]
XLogP3 -0.7PubChem[1]
CAS Number 27270-89-9TargetMol[2]

Note: XLogP3 is a computed measure of hydrophobicity and is an indicator of a compound's lipophilicity.

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of a natural product like this compound are outlined below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol: Capillary Method [3][4][5][6][7]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if known). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol: Micro Boiling Point Method [8][9][10][11][12]

  • Sample Preparation: Place a small volume (a few microliters) of the liquid sample into a small-diameter test tube (Durham tube).

  • Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube containing the sample.

  • Heating: Attach the test tube to a thermometer and heat it in a heating block or Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for formulation and biological studies.

Protocol: Shake-Flask Method [1][13][14]

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, DMSO, acetone).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Protocol: UV-Metric Titration [15][16][17][18][19]

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum of the solution at various pH values. The pH can be adjusted by adding small aliquots of a strong acid or base.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.

Biological Activity and Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on the closely related lignan, Phyllanthin , provides strong evidence for its inhibitory effects on key inflammatory signaling pathways. It is plausible that this compound exerts similar biological activities.

Phyllanthin has been shown to inhibit lipopolysaccharide (LPS)-induced proinflammatory responses by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways in macrophages.[20][21]

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the potential mechanism by which this compound may inhibit inflammatory responses, based on the known activity of Phyllanthin.

Phyllostine_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K MAPK_p38 p38 MyD88->MAPK_p38 MAPK_ERK ERK MyD88->MAPK_ERK MAPK_JNK JNK MyD88->MAPK_JNK IKK IKK MyD88->IKK Akt Akt PI3K->Akt Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Akt->Inflammatory_Genes MAPK_p38->Inflammatory_Genes MAPK_ERK->Inflammatory_Genes MAPK_JNK->Inflammatory_Genes IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes This compound This compound This compound->PI3K This compound->MAPK_p38 This compound->MAPK_ERK This compound->MAPK_JNK This compound->IKK

Caption: Hypothetical inhibitory action of this compound on inflammatory signaling pathways.

Experimental Workflow for Natural Product Characterization

The characterization of a natural product like this compound involves a multi-step workflow from extraction to biological activity assessment.

Natural_Product_Workflow Extraction Extraction from Natural Source Purification Purification (e.g., Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Purification->Structure_Elucidation Physicochemical_Char Physicochemical Characterization Structure_Elucidation->Physicochemical_Char Biological_Screening Biological Activity Screening Physicochemical_Char->Biological_Screening Mechanism_of_Action Mechanism of Action Studies Biological_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General experimental workflow for the characterization of a natural product.

References

In-Depth Spectroscopic Analysis of Phyllostine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Phyllostine, a naturally occurring epoxyquinone. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for its analysis, and provides visualizations of the analytical workflow.

This compound: Structure and Properties

This compound is a natural product first isolated from the fungus Phyllosticta sp.[1]. Its structure has been confirmed through total synthesis.

  • Molecular Formula: C₇H₆O₄

  • Molecular Weight: 154.12 g/mol

  • IUPAC Name: (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, predicted ¹³C NMR, and Mass Spectrometry analysis of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its unique epoxyquinone structure. The data presented below is interpreted from the original isolation literature[1].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8Singlet1HOlefinic Proton
~4.3Singlet2H-CH₂OH
~3.6Singlet2HEpoxide Protons
~2.5 (broad)Singlet1H-OH
Predicted ¹³C NMR Spectroscopic Data

Note: The ¹³C NMR data for this compound was not reported in the original isolation paper. The following data is a predicted spectrum based on the known structure and established chemical shift ranges for the functional groups present. This serves as a guide for expected resonances.

Chemical Shift (δ) ppmAssignment
~195-205C=O (Ketone)
~140-150C=C (Olefinic)
~125-135C=C (Olefinic)
~60-65-CH₂OH
~50-55C-O-C (Epoxide)
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The following data is based on the original characterization[1].

m/zRelative IntensityAssignment
154Moderate[M]⁺ (Molecular Ion)
126High (Base Peak)[M - CO]⁺
97Moderate[M - (2CO + H)]⁺
69Moderate[97 - CO]⁺

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This protocol is adapted from the original isolation procedure[1].

  • Culture and Extraction: Phyllosticta sp. is cultured on a suitable medium (e.g., potato-dextrose). The culture filtrate is extracted with an organic solvent such as ethyl ether.

  • Chromatographic Separation: The crude extract is concentrated and subjected to silica gel column chromatography.

  • Elution: The column is eluted with a solvent system of increasing polarity, for example, a chloroform-methanol mixture.

  • Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) and visualized using an appropriate staining reagent (e.g., phenol reagent).

  • Crystallization: Fractions containing this compound are combined, concentrated, and the compound is crystallized from a suitable solvent like chloroform.

NMR Spectroscopic Analysis

The following is a standard protocol for the acquisition of NMR spectra for a natural product like this compound.

  • Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

Mass Spectrometric Analysis

This protocol outlines a typical procedure for obtaining an electron ionization (EI) mass spectrum.

  • Sample Introduction: A small amount of the pure sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their relative abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows in the analysis of this compound.

Experimental_Workflow_for_Phyllostine_Analysis cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Ethyl Ether Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography Crude Extract Fraction Collection Fraction Collection Silica Gel Chromatography->Fraction Collection Elution TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Pure this compound Pure this compound TLC Analysis->Pure this compound Combine & Crystallize NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry NMR Data NMR Data NMR Spectroscopy->NMR Data ¹H & ¹³C Spectra MS Data MS Data Mass Spectrometry->MS Data Fragmentation Pattern Structure Confirmation Structure Confirmation NMR Data->Structure Confirmation MS Data->Structure Confirmation Final Structure Final Structure Structure Confirmation->Final Structure

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

NMR_Analysis_Workflow Pure Sample Pure Sample Sample Preparation Sample Preparation Pure Sample->Sample Preparation Dissolve in Deuterated Solvent NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Insert Sample Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition ¹H and ¹³C Experiments Data Processing Data Processing Data Acquisition->Data Processing FID Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Fourier Transform, Phasing, Baseline Correction Structural Information Structural Information Spectral Interpretation->Structural Information Chemical Shifts, Coupling, Integration

Caption: A generalized workflow for NMR data acquisition and analysis.

MS_Analysis_Workflow Pure Sample Pure Sample Sample Introduction Sample Introduction Pure Sample->Sample Introduction Direct Probe or GC Ion Source (EI) Ion Source (EI) Sample Introduction->Ion Source (EI) Vaporization Mass Analyzer Mass Analyzer Ion Source (EI)->Mass Analyzer Ionization & Fragmentation Detector Detector Mass Analyzer->Detector Separation by m/z Mass Spectrum Mass Spectrum Detector->Mass Spectrum Ion Count vs. m/z

Caption: A simplified workflow for Mass Spectrometry analysis using Electron Ionization (EI).

References

Discovery and Isolation of Novel Phyllostine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phyllostine, a naturally occurring epoxide derived from 2-(hydroxymethyl)-1,4-benzoquinone, represents a promising scaffold for the development of novel bioactive compounds.[1] First identified as a secondary metabolite from fungi of the genus Phyllosticta, this small molecule has demonstrated notable biological activities, particularly as an insecticidal agent.[2][3] The presence of a reactive epoxide ring, a quinone moiety, and a hydroxymethyl group provides multiple avenues for structural modification, making this compound an attractive starting point for the synthesis of novel analogs with potentially enhanced potency, selectivity, and improved physicochemical properties.

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its analogs. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in exploring the therapeutic potential of this unique chemical scaffold. The guide details experimental protocols, summarizes key quantitative data, and visualizes essential workflows and potential mechanisms of action to facilitate further research and development in this area. While the exploration of novel this compound analogs is a nascent field, this guide consolidates the existing knowledge and provides a framework for future investigations.

Discovery and Natural Sources

This compound and its derivatives are secondary metabolites produced by various fungal species, most notably belonging to the genus Phyllosticta and Diaporthe.[2][4] These fungi are often found as endophytes or plant pathogens on a variety of host plants.

A key recent discovery in this area was the isolation of this compound and a novel analog, This compound acetate , from the endophytic fungus Diaporthe miriciae, which was found on the plant Cyperus iria.[4] This finding highlights the importance of exploring diverse microbial sources for novel natural products.

Isolation and Structure Elucidation of this compound and this compound Acetate

The isolation and purification of this compound and its analogs from fungal cultures typically involve a series of chromatographic techniques. The structural elucidation is then accomplished using a combination of spectroscopic methods.

General Experimental Workflow

The process of isolating and identifying novel this compound analogs from a fungal source can be generalized into the following workflow:

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification cluster_bioassay Biological Evaluation fungal_strain Fungal Strain (e.g., Diaporthe miriciae) solid_culture Solid Culture (e.g., PDA plates) fungal_strain->solid_culture Inoculation liquid_culture Liquid Culture (e.g., PDB) solid_culture->liquid_culture Inoculation extraction Solvent Extraction (e.g., Ethyl Acetate) liquid_culture->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions hplc HPLC Purification fractions->hplc pure_compounds Pure Compounds (this compound, Analogs) hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioassay Insecticidal Bioassay (e.g., Plutella xylostella) pure_compounds->bioassay activity_data Activity Data (IC50, LD50) bioassay->activity_data sar Structure-Activity Relationship (SAR) activity_data->sar

Figure 1: General experimental workflow for the discovery of this compound analogs.
Experimental Protocols

  • Fungal Strain: Diaporthe miriciae is cultured on Potato Dextrose Agar (PDA) plates.

  • Liquid Culture: Plugs of the fungal mycelium are used to inoculate Potato Dextrose Broth (PDB) in Erlenmeyer flasks. The flasks are incubated under static conditions at room temperature for a period of 3-4 weeks.

  • Extraction: The culture broth and mycelium are separated. The broth is extracted exhaustively with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.

  • HPLC Purification: Fractions showing promising activity in preliminary bioassays are further purified by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient). This step is crucial for obtaining pure compounds for structural analysis and quantitative bioassays.

The structures of the purified compounds are determined using a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structural assignment:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the final structure.

Biological Activity of this compound and this compound Acetate

This compound and its acetate analog have demonstrated significant insecticidal properties against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops.[4] Their activities include antifeedant effects, contact toxicity, and oviposition deterrence.

Quantitative Data

The following table summarizes the reported insecticidal activities of this compound and this compound acetate against P. xylostella.

CompoundBioassayActivity MetricValueReference
This compound AntifeedantAFI₅₀ (µg/cm²)9.0[4]
Contact ToxicityLD₅₀ (µ g/larva )6.5[4]
Oviposition DeterrenceODI (%) at 100 µg/cm²60[4]
This compound Acetate AntifeedantAFI₅₀ (µg/cm²)4.7[4]
Contact ToxicityLD₅₀ (µ g/larva )4.4[4]
Oviposition DeterrenceODI (%) at 100 µg/cm²75[4]

AFI₅₀: Antifeedant Index 50%; LD₅₀: Lethal Dose 50%; ODI: Oviposition Deterrence Index.

Experimental Protocol for Insecticidal Bioassay (Leaf Dip Method)

The leaf dip method is a standard procedure for evaluating the insecticidal activity of compounds against leaf-eating insects like P. xylostella.[5][6][7]

  • Preparation of Test Solutions: The purified compounds are dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted with water containing a surfactant (e.g., Tween-80) to achieve a range of test concentrations.

  • Leaf Treatment: Cabbage leaf discs of a standard diameter are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: A known number of P. xylostella larvae (typically 2nd or 3rd instar) are placed on the treated leaf discs in a petri dish or a similar container.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). For antifeedant assays, the area of the leaf consumed is measured. For oviposition deterrence, the number of eggs laid on treated versus control surfaces is counted.

  • Data Analysis: The collected data is used to calculate parameters such as LD₅₀ or LC₅₀ values using probit analysis.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound's insecticidal activity has not yet been fully elucidated. However, many natural insecticides exert their effects by targeting the insect's nervous system.[8][9] A plausible hypothesis is that this compound or its analogs could modulate the function of key neuronal receptors or enzymes.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for an insecticidal compound that disrupts neurotransmission.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Analog receptor Neuronal Receptor (e.g., Acetylcholine Receptor) This compound->receptor Binds to/Modulates ion_channel Ion Channel receptor->ion_channel Opens/Closes signal_cascade Signal Transduction Cascade ion_channel->signal_cascade Alters Ion Flow neurotransmitter Neurotransmitter neurotransmitter->receptor Activates cellular_response Cellular Response (e.g., Paralysis, Death) signal_cascade->cellular_response Leads to

Figure 2: Hypothetical signaling pathway for the insecticidal action of a this compound analog.

Future Directions: The Quest for Novel Analogs

The discovery of this compound acetate with enhanced activity compared to the parent compound underscores the potential for developing more potent analogs through chemical synthesis and modification. Key areas for future research include:

  • Total Synthesis: Developing an efficient and scalable total synthesis of the this compound core structure would enable the generation of a wide range of analogs for structure-activity relationship (SAR) studies.

  • Modification of Functional Groups:

    • Epoxide Ring: Opening the epoxide with various nucleophiles could lead to a diverse library of derivatives with altered biological activities.

    • Hydroxymethyl Group: Esterification, etherification, or oxidation of the primary alcohol could modulate the compound's polarity and binding interactions.

    • Quinone Ring: Modification of the quinone system could influence the compound's redox properties and target interactions.

  • Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound and its analogs is crucial for rational drug design and for understanding potential resistance mechanisms.

Conclusion

This compound and its naturally occurring analog, this compound acetate, represent a promising class of insecticidal agents. This technical guide has provided a comprehensive overview of their discovery, isolation, and biological evaluation, along with detailed experimental protocols to facilitate further research. The limited number of known analogs highlights a significant opportunity for medicinal chemists and natural product researchers to synthesize and evaluate novel derivatives. A thorough investigation of the structure-activity relationships and the underlying mechanism of action will be critical in unlocking the full therapeutic potential of the this compound scaffold.

References

Phyllostine: A Technical Guide to its Literature and Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllostine, a naturally occurring epoxyquinone, has garnered attention in the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the existing literature on this compound, detailing its chemical properties, synthesis, biological effects, and the experimental methodologies used to evaluate them. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, insecticide development, and drug discovery.

Chemical and Physical Properties

This compound, also known by its synonym Epoxygentisylquinone, is a metabolite produced by various fungi, including those of the Penicillium and Ophiosphaerella genera.[1] Its chemical structure features an epoxide ring fused to a quinone core, a primary alcohol, and a cyclic ketone. This unique arrangement of functional groups is believed to be responsible for its biological activity.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
IUPAC Name (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
CAS Number 27270-89-9
Synonyms Epoxygentisylquinone, (-)-Phyllostine
Appearance Not reported in detail, likely a solid.
Solubility Not explicitly detailed in the literature.

Synthesis

The synthesis of this compound has been achieved through various chemical routes. An enantioselective total synthesis of (-)-phyllostine has been reported, highlighting a new enzyme-mediated protocol to access versatile chiral building blocks for the synthesis of epoxyquinone natural products.[2] Additionally, the synthesis of DL-Phyllostine has also been described in the literature.[3] These synthetic methodologies are crucial for producing sufficient quantities of this compound for further biological evaluation and for the generation of analogs to explore structure-activity relationships.

Biological Activities and Research Landscape

The primary reported biological activities of this compound are centered on its effects on insects, specifically the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops.[4][5][6][7] Research has demonstrated that this compound exhibits strong antifeedant, contact toxicity, and oviposition deterrent effects against this pest.[4]

Table 2: Quantitative Biological Activity Data for this compound against Plutella xylostella

ActivityMetricValueReference
Contact ToxicityLD₅₀6.5 µ g/larva [8]
Feeding DeterrenceDC₅₀ (50% of individuals refuse to eat)9 µg/cm²[8]
Oviposition DeterrenceNot Quantified with a specific metricStrong deterrent effect observed[4]

The existing research suggests that this compound could be a promising candidate for the development of novel bio-insecticides. However, the literature on its broader pharmacological potential is limited. A study on a related compound, phyllostictine A, which shares a similar structural core, investigated its in vitro anticancer activity and suggested a mechanism of action involving reaction with glutathione (GSH) via a Michael attack.[9] This points towards a potential for this compound and its analogs to be explored for other therapeutic applications.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for the key experiments cited in the this compound literature.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is used to determine the feeding deterrence of a compound.[10][11]

  • Preparation of Leaf Discs: Fresh cabbage leaves are washed and discs of a standard diameter (e.g., 2 cm) are cut using a cork borer.

  • Treatment Application: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations. The leaf discs are individually dipped in the test solutions for a few seconds and then allowed to air dry completely. Control discs are treated with the solvent only.

  • Experimental Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity.

  • Insect Introduction: A single, pre-starved third-instar larva of Plutella xylostella is introduced into each Petri dish.

  • Data Collection: After a 24-hour period, the leaf area consumed is measured. This can be done using image analysis software for accuracy.[12]

  • Calculation: The antifeedant activity is calculated using the formula:

    • Antifeedant Index (%) = [(C - T) / (C + T)] * 100

    • Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Contact Toxicity Bioassay (Topical Application Method)

This method assesses the toxicity of a compound upon direct contact with the insect.[13][14][15]

  • Preparation of Test Solutions: this compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.

  • Insect Handling: Third-instar larvae of Plutella xylostella of a uniform size and age are used. The larvae are immobilized by chilling on a cold plate.

  • Topical Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva. Control larvae are treated with the solvent alone.

  • Observation: After treatment, the larvae are transferred to clean Petri dishes containing a fresh, untreated cabbage leaf for food. Mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The lethal dose 50 (LD₅₀), which is the dose that causes 50% mortality of the test population, is calculated using probit analysis.

Oviposition Deterrent Bioassay (Choice Test)

This assay evaluates the effect of a compound on the egg-laying behavior of female insects.[16][17]

  • Preparation of Oviposition Substrates: Cabbage leaf discs of a standard size are prepared.

  • Treatment Application: Leaf discs are treated with a solution of this compound in a suitable solvent. Control discs are treated with the solvent only. The discs are allowed to air dry.

  • Experimental Setup: In a cage containing gravid female Plutella xylostella moths, both a treated and a control leaf disc are placed. The positions of the treated and control discs are randomized to avoid positional bias.

  • Data Collection: After a defined period (e.g., 48 hours), the number of eggs laid on each leaf disc is counted under a microscope.

  • Calculation: The oviposition deterrence index is calculated using the formula:

    • Oviposition Deterrence Index (%) = [(NC - NT) / (NC + NT)] * 100

    • Where NC is the number of eggs on the control disc and NT is the number of eggs on the treated disc.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular targets of this compound have not been elucidated in the available literature. However, based on its chemical structure as an epoxyquinone, some potential mechanisms of cytotoxicity can be postulated. Quinones are known to exert their toxic effects through two primary mechanisms: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of cellular nucleophiles, such as proteins and DNA, via Michael addition reactions.[18][19]

The presence of the epoxide ring in this compound adds another layer of reactivity, making it a potential alkylating agent. It is plausible that this compound's insecticidal activity stems from its ability to disrupt cellular homeostasis in target insects through these mechanisms.

For instance, the structurally related compound phyllostictine A has been shown to react with glutathione (GSH), a key cellular antioxidant, suggesting that depletion of GSH and subsequent oxidative stress could be a key cytotoxic mechanism.[9]

Visualizations

Potential Cytotoxic Mechanisms of Epoxyquinones

Phyllostine_Mechanism cluster_redox Redox Cycling & ROS Generation cluster_alkylation Alkylation of Cellular Nucleophiles This compound This compound Semiquinone_Radical Semiquinone Radical This compound->Semiquinone_Radical Reduction (e.g., NADPH reductases) Semiquinone_Radical->this compound Oxidation O2_radical O₂⁻ (Superoxide) Semiquinone_Radical->O2_radical e⁻ transfer O2 O₂ ROS Other ROS (H₂O₂, •OH) O2_radical->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Dysfunction Cellular Dysfunction & Apoptosis Oxidative_Stress->Cellular_Dysfunction Phyllostine_Alkyl This compound Adduct_Formation Covalent Adduct Formation Phyllostine_Alkyl->Adduct_Formation Michael Addition Nucleophiles Cellular Nucleophiles (e.g., GSH, Protein Thiols, DNA) Nucleophiles->Adduct_Formation Adduct_Formation->Cellular_Dysfunction

Caption: Potential cytotoxic mechanisms of this compound.

Experimental Workflow for Biological Evaluation of this compound

Phyllostine_Workflow cluster_extraction Source & Isolation cluster_bioassays In Vitro & In Vivo Bioassays cluster_mechanism Mechanism of Action Studies Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Extraction_Purification Extraction & Purification Fungal_Culture->Extraction_Purification Phyllostine_Isolated Isolated this compound Extraction_Purification->Phyllostine_Isolated Antifeedant_Assay Antifeedant Bioassay Phyllostine_Isolated->Antifeedant_Assay Contact_Toxicity_Assay Contact Toxicity Bioassay Phyllostine_Isolated->Contact_Toxicity_Assay Oviposition_Deterrent_Assay Oviposition Deterrent Bioassay Phyllostine_Isolated->Oviposition_Deterrent_Assay Data_Analysis Data Analysis (LD₅₀, Antifeedant Index, etc.) Antifeedant_Assay->Data_Analysis Contact_Toxicity_Assay->Data_Analysis Oviposition_Deterrent_Assay->Data_Analysis ROS_Assay ROS Generation Assays Data_Analysis->ROS_Assay GSH_Assay GSH Depletion Assays Data_Analysis->GSH_Assay Target_ID Target Identification Studies Data_Analysis->Target_ID

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a natural product with demonstrated potent insecticidal properties, particularly against the agricultural pest Plutella xylostella. This guide has summarized the current knowledge of its chemistry, synthesis, and biological activities, and has provided detailed experimental protocols for its evaluation.

Future research should focus on several key areas:

  • Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in insects.

  • Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of insect pests could expand its potential applications in agriculture.

  • Pharmacological Screening: Given the cytotoxic potential of the epoxyquinone scaffold, this compound and its derivatives should be screened for other pharmacological activities, such as anticancer and antimicrobial effects.

  • Toxicological Studies: A thorough evaluation of the toxicity of this compound in non-target organisms and mammalian systems is crucial for its development as a safe and effective bio-insecticide or therapeutic agent.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its analogs for the benefit of agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for Phyllostine (Phyllanthin) Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin, incorrectly referred to as Phyllostine in the query, is a prominent lignan found in plants of the Phyllanthus genus, most notably Phyllanthus amarus. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, anticancer, and antiviral properties.[1][2] The therapeutic potential of phyllanthin has driven the development of various methods for its extraction from natural sources and subsequent purification.

This document provides detailed application notes and protocols for the extraction and purification of phyllanthin, intended for use by researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on a comprehensive review of existing scientific literature and patents.

Data Presentation: Comparison of Extraction Methods

The efficiency of phyllanthin extraction is highly dependent on the methodology and solvents employed. Below is a summary of quantitative data from various studies, presenting a comparison of different extraction techniques.

Extraction MethodPlant MaterialSolvent SystemPhyllanthin Content/YieldReference
Soxhlet ExtractionP. niruri aerial partsn-hexane36.2 ± 2.6 mg/g extract (0.82% w/w yield)[3]
Soxhlet ExtractionP. niruri aerial partsDichloromethane (CH₂Cl₂)11.7 ± 1.68 mg/g extract (1.12% w/w yield)[3]
Soxhlet ExtractionP. niruri aerial partsAcetone11.7 ± 1.10 mg/g extract (3.40% w/w yield)[3]
Soxhlet ExtractionP. niruri aerial partsMethanol (MeOH)3.1 mg/g extract (3.6% w/w yield)[3]
Microwave-Assisted Extraction (MAE)P. amarus leaves80% Methanol (MeOH)21.2 ± 1.30 mg/g extract (8.13% w/w yield)[3]
Microwave-Assisted Extraction (MAE) with Ionic LiquidP. niruri herbImidazolium Bromide IL (0.75 M)0.23 mg/g[4]
Microwave-Assisted Extraction (MAE) with Ionic LiquidP. niruri herbImidazolium Chloride IL (0.75 M)0.1783 mg/g[4]
MacerationP. niruri herbMethanol (MeOH)0.1319 mg/g[4]
Enzyme-Assisted ExtractionP. niruri aerial partsCellulase and Protease25.9 mg/g extract (13.92% w/w yield)[3]
Alkaline DigestionP. niruri plant material30% Potassium Hydroxide (KOH)22.34 ± 0.13 mg/g extract (3.1% w/w yield)[3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Purification of Phyllanthin

This protocol is based on a multi-step process for the extraction and isolation of phyllanthin from Phyllanthus amarus.[5]

1. Preparation of Plant Material:

  • Dry the leaves of Phyllanthus amarus at room temperature in the shade.
  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Maceration and Percolation:

  • Mix the powdered leaves with calcium carbonate in a ratio between 19:1 and 7:3 (w/w).
  • Macerate the mixture.
  • Percolate the macerated powder with a mixture of n-hexane and ethyl acetate (from 9:1 to 1:1 v/v) for 10 to 30 hours. The extraction temperature should be maintained between room temperature and 80°C.

3. Solvent Removal and Fat Precipitation:

  • Remove the solvent from the percolate by vacuum distillation to obtain a solvent-free extract.
  • Precipitate fats by adding a mixture of n-hexane and methanol (2:1 v/v) to the extract.
  • Remove the precipitate by filtration.

4. Liquid-Liquid Extraction:

  • Separate the n-hexane and methanol fractions by partitioning in a separatory funnel.
  • Collect the n-hexane fraction and remove the solvent under vacuum to obtain a residue rich in phyllanthin.

5. Chromatographic Purification:

  • Subject the phyllanthin-rich residue to silica gel column chromatography.
  • Elute the column with solvents and solvent mixtures of increasing polarity (e.g., starting with n-hexane and gradually increasing the proportion of ethyl acetate).
  • Collect fractions and monitor for the presence of phyllanthin using Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC).

6. Crystallization:

  • Combine the fractions rich in phyllanthin.
  • Crystallize the pure phyllanthin from n-hexane, cyclohexane, or methanol.
  • Collect the pure crystals by filtration.

Protocol 2: Quantification of Phyllanthin using High-Performance Thin Layer Chromatography (HPTLC)

This protocol provides a validated method for the quantitative determination of phyllanthin.[6][7]

1. Sample and Standard Preparation:

  • Prepare a standard stock solution of pure phyllanthin in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Prepare sample solutions by extracting a known amount of powdered plant material with a suitable solvent and filtering the extract.

2. HPTLC Plate Preparation and Application:

  • Use pre-coated silica gel 60 F254 HPTLC plates.
  • Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

3. Chromatographic Development:

  • Develop the plate in a twin-trough chamber saturated with the mobile phase. A suitable mobile phase is a mixture of hexane and ethyl acetate (2:1 v/v).[6]
  • Allow the solvent front to travel a defined distance up the plate.
  • Dry the plate in an oven.

4. Densitometric Analysis:

  • Visualize the spots by spraying the plate with a suitable reagent (e.g., 10% concentrated sulphuric acid in ethanol) and heating.
  • Scan the plate with a densitometer at a specific wavelength (e.g., 200 nm or 580 nm after derivatization).[6][7]
  • Quantify the amount of phyllanthin in the samples by comparing the peak areas of the sample spots with those of the standard spots.

Visualizations

Signaling Pathway of Phyllanthin

Phyllanthin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways.[3][5] Additionally, it exhibits anti-fibrotic effects by down-regulating the TGF-β signaling pathway.[6][8]

Phyllanthin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K IKK IKKα/β MyD88->IKK MAPK MAPKs (JNK, ERK, p38) MyD88->MAPK Akt Akt PI3K->Akt Akt->IKK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB (p65) IkappaB->NFkappaB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) COX-2, iNOS NFkappaB->Inflammation MAPK->Inflammation Phyllanthin Phyllanthin Phyllanthin->MyD88 Phyllanthin->Akt Phyllanthin->IKK Phyllanthin->IkappaB Phyllanthin->NFkappaB Phyllanthin->MAPK ALK5 ALK5 Phyllanthin->ALK5 Smad Smad2/3 Phyllanthin->Smad TGFb TGF-β1 TGFb->ALK5 ALK5->Smad Fibrosis Fibrosis Smad->Fibrosis

Caption: Anti-inflammatory and anti-fibrotic signaling pathways modulated by Phyllanthin.

Experimental Workflow: Extraction and Purification

The following diagram illustrates the workflow for the conventional solvent extraction and purification of phyllanthin.

Phyllanthin_Extraction_Workflow Start Start: Dried Phyllanthus amarus leaves Grinding Grinding to fine powder Start->Grinding Maceration Maceration with Calcium Carbonate Grinding->Maceration Percolation Percolation with n-hexane:ethyl acetate Maceration->Percolation Distillation Vacuum Distillation to remove solvent Percolation->Distillation Precipitation Fat Precipitation with n-hexane:methanol Distillation->Precipitation Filtration1 Filtration to remove fats Precipitation->Filtration1 Partitioning Liquid-Liquid Partitioning Filtration1->Partitioning Evaporation Vacuum Evaporation of n-hexane fraction Partitioning->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Fraction_Collection Fraction Collection and Monitoring (TLC/HPTLC) Chromatography->Fraction_Collection Crystallization Crystallization of pure Phyllanthin Fraction_Collection->Crystallization End End: Pure Phyllanthin Crystals Crystallization->End

Caption: Workflow for Phyllanthin extraction and purification.

Experimental Workflow: HPTLC Quantification

The following diagram illustrates the workflow for the quantification of phyllanthin using HPTLC.

HPTLC_Quantification_Workflow Start Start: Phyllanthin standard and sample extracts Application Application of samples and standards to HPTLC plate Start->Application Development Chromatographic development in saturated chamber Application->Development Drying Drying the HPTLC plate Development->Drying Derivatization Derivatization (spraying with reagent and heating) Drying->Derivatization Scanning Densitometric scanning at specific wavelength Derivatization->Scanning Quantification Quantification by comparing peak areas Scanning->Quantification End End: Phyllanthin concentration in samples Quantification->End

Caption: Workflow for HPTLC quantification of Phyllanthin.

References

Phyllostine In Vitro Assay Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllostine, a naturally occurring epoxide derived from 2-(hydroxymethyl)-1,4-benzoquinone, is a secondary metabolite produced by various fungal species, including Penicillium griseofulvum, Ophiosphaerella herpotricha, and Diaporthe miriciae.[1] Emerging research has highlighted its potential as a bioactive compound with a range of biological activities. Notably, this compound has demonstrated potent antifeedant, contact toxicity, and oviposition deterrent effects against agricultural pests. Furthermore, related secondary metabolites from the Phyllosticta genus, from which this compound's name is derived, have shown promising cytotoxic and antibacterial properties.[2][3]

These findings underscore the potential of this compound as a lead compound for the development of novel insecticides, anticancer agents, or antibiotics. To facilitate further investigation into its therapeutic and agrochemical applications, this document provides detailed application notes and standardized protocols for a panel of in vitro assays designed to characterize the biological activity of this compound.

Data Presentation: Summary of Potential In Vitro Activities

The following table summarizes the potential in vitro biological activities of this compound based on preliminary evidence. This table is intended to serve as a guide for selecting the most relevant assays for your research objectives.

Biological ActivityTarget Organism/Cell LineKey Assay(s)Endpoint(s)Potential Application
Insecticidal Plutella xylostella (Diamondback moth) or other relevant insect pestsAntifeedant Assay, Contact Toxicity Assay, Oviposition Deterrent AssayFeeding inhibition, Mortality (LC50), Reduced egg-layingAgrochemicals
Anticancer Human cancer cell lines (e.g., HepG2, MCF-7, A549)Cytotoxicity Assay (MTT, SRB)Cell viability (IC50)Oncology
Antibacterial Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteriaBroth Microdilution AssayMinimum Inhibitory Concentration (MIC)Infectious Diseases

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (of known purity)

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Antibacterial Activity: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change will indicate bacterial growth.

  • Data Recording: Record the MIC value of this compound for the tested bacterial strain.

Visualizations

Signaling Pathway Diagram

Phyllostine_Anticancer_Pathway cluster_cell Cancer Cell cluster_cyto cluster_nuc This compound This compound CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Nucleus Nucleus Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add Serial Dilutions of this compound incubate1->add_this compound incubate2 Incubate for 48h add_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes & Protocols: Cell-Based Assays for the Characterization of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The discovery and development of new therapeutic agents require a thorough understanding of their effects on cellular processes. Cell-based assays are indispensable tools in early-stage drug discovery, providing critical information on a compound's bioactivity, cytotoxicity, and mechanism of action.[1][2] This document provides a comprehensive set of protocols for the initial characterization of a novel compound, referred to herein as "Phyllostine," using a panel of common cell-based assays. These protocols are designed to guide researchers in assessing cytotoxicity, determining the mode of cell death, and exploring potential effects on key signaling pathways.

I. Primary Cytotoxicity Screening

The initial step in characterizing a new compound is to determine its cytotoxic potential across a range of concentrations. This is typically achieved through assays that measure cell viability or membrane integrity.

A. Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[3]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Data Presentation: Hypothetical Cytotoxicity Data for this compound

Assay TypeCell LineTime PointThis compound IC₅₀ (µM)
MTTHeLa48h15.2
MTTA54948h22.8
LDHHeLa48h18.5
LDHA54948h25.1

II. Determination of Cell Death Mechanism

Once cytotoxicity is established, it is important to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

A. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation: Hypothetical Apoptosis Assay Data for this compound

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle Control95212
This compound (IC₅₀)4035205

III. Investigation of Signaling Pathways

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and metabolism and is often dysregulated in diseases like cancer.[5][6][7]

A. Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting can be used to detect changes in the phosphorylation status of key proteins in a signaling pathway, which indicates their activation or inhibition.

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt and other relevant pathway proteins.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Hypothetical Western Blot Analysis Summary

Target ProteinThis compound Treatment EffectImplication
p-Akt (Ser473)DecreasedInhibition of PI3K/Akt pathway
Total AktNo significant changeEffect is on phosphorylation, not protein level
p-mTOR (Ser2448)DecreasedDownstream inhibition of Akt signaling

IV. Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assay Readout cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound dilutions B->C D Add compound to cells C->D E Incubate for 24-72h D->E F Add MTT or collect supernatant for LDH E->F G Incubate and add reagents F->G H Measure absorbance G->H I Calculate % viability/cytotoxicity H->I J Determine IC50 I->J

Caption: Workflow for primary cytotoxicity screening of a novel compound.

Apoptosis vs. Necrosis Detection Workflow

G cluster_0 Cell Populations A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify cell populations D->E F Live G Early Apoptotic H Late Apoptotic/Necrotic I Necrotic G cluster_0 Plasma Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for In Vivo Evaluation of Phyllostine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the therapeutic potential of Phyllostine, a natural compound with demonstrated in vitro anticancer activity. The protocols outlined below are intended as a guide and may require optimization based on specific research objectives and animal models.

Introduction

This compound, specifically its analog phyllostictine A, is an oxazatricycloalkenone isolated from the plant-pathogenic fungus Phyllosticta cirsii.[1][2] In vitro studies have shown that phyllostictine A exhibits growth-inhibitory activity against various cancer cell lines.[1][2] Proliferating cells appear to be more sensitive to its cytotoxic effects.[1][2] The proposed mechanism of action involves interaction with glutathione (GSH), rather than direct DNA binding or apoptosis activation.[1][2] To translate these promising in vitro findings into a potential therapeutic agent, rigorous in vivo evaluation is essential. This document outlines a proposed study design to assess the anti-tumor efficacy and safety profile of this compound in a preclinical setting.

Proposed In Vivo Study Design: Xenograft Tumor Model

The most common and initial in vivo model to test a novel anti-cancer compound is the xenograft model, where human cancer cells are implanted into immunodeficient mice.

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a human tumor xenograft mouse model.

Animal Model
  • Species: Mouse

  • Strain: Nude (nu/nu) or SCID (Severe Combined Immunodeficient) mice. These strains lack a functional immune system, which prevents the rejection of human tumor xenografts.

  • Age: 6-8 weeks

  • Sex: Female (often preferred for ease of housing and reduced aggression)

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

Cell Line and Tumor Implantation
  • Cell Line: A human cancer cell line that has shown high sensitivity to this compound in vitro. For example, a breast cancer (e.g., MDA-MB-231), colon cancer (e.g., HCT116), or melanoma (e.g., A375) cell line.

  • Implantation:

    • Cells are cultured to 80-90% confluency.

    • Cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.

Experimental Groups and Treatment
  • Tumor Growth Monitoring: Tumors are measured every 2-3 days using calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (n=8-10 mice per group).

Group IDTreatmentDosageRoute of AdministrationFrequency
1 Vehicle Control-Intraperitoneal (i.p.)Daily
2 This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (i.p.)Daily
3 This compoundMid Dose (e.g., 30 mg/kg)Intraperitoneal (i.p.)Daily
4 This compoundHigh Dose (e.g., 100 mg/kg)Intraperitoneal (i.p.)Daily
5 Positive ControlStandard Chemotherapy (e.g., Paclitaxel)Intravenous (i.v.)As per established protocol

Table 1: Proposed Experimental Groups for In Vivo Efficacy Study.

Endpoints and Data Collection
  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Body weight changes (monitored 2-3 times a week).

    • Clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Tumor weight at the end of the study.

    • Histopathological analysis of tumors and major organs (liver, kidney, spleen, heart, lungs).

    • Biomarker analysis in tumor tissue (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Experimental Protocols

Protocol for Subcutaneous Tumor Implantation
  • Prepare the cancer cell suspension at the desired concentration in a sterile medium (e.g., 1 x 10^7 cells/mL).

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

  • Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously.

  • Monitor the animal until it has fully recovered from anesthesia.

  • Observe the injection site for tumor growth.

Protocol for Drug Preparation and Administration
  • Preparation: this compound should be dissolved in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility of the compound (e.g., saline, PBS, or a solution containing a small percentage of DMSO and Tween 80).

  • Administration (Intraperitoneal): a. Restrain the mouse appropriately. b. Tilt the mouse to a slight head-down position to allow the abdominal organs to move away from the injection site. c. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline. d. Inject the prepared drug solution slowly.

Protocol for Tumor Measurement and Body Weight Monitoring
  • Tumor Measurement: a. Use digital calipers to measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor. b. Record the measurements in a logbook. c. Calculate the tumor volume.

  • Body Weight: a. Place the mouse on a calibrated digital scale. b. Record the weight.

Protocol for Tissue Collection and Processing
  • At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumor and weigh it.

  • Dissect major organs (liver, kidneys, spleen, heart, lungs).

  • Fix a portion of the tumor and each organ in 10% neutral buffered formalin for 24-48 hours for histopathology.

  • Snap-freeze another portion of the tumor and organs in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between the treatment groups.

GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control

Table 2: Example of Efficacy and Toxicity Data Summary.

GroupLiver Weight (g)Spleen Weight (g)Kidney Weight (g)
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control

Table 3: Example of Organ Weight Data Summary.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Evaluation of this compound A Cell Culture and Preparation B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (this compound/Vehicle/Control) D->E F Data Collection (Tumor Volume, Body Weight) E->F F->E Daily Treatment Cycle G Endpoint: Euthanasia and Tissue Collection F->G End of Study H Data Analysis (Efficacy and Toxicity Assessment) G->H

Caption: Experimental workflow for the in vivo evaluation of this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound Action This compound This compound GSH Glutathione (GSH) This compound->GSH Reacts with GrowthInhibition Growth Inhibition This compound->GrowthInhibition Leads to ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes CellProliferation Cell Proliferation GSH->CellProliferation Maintains Redox Balance for OxidativeStress Oxidative Stress ROS->OxidativeStress Induces OxidativeStress->CellProliferation Promotes

Caption: Hypothesized mechanism of this compound via GSH interaction.

References

Application Notes and Protocols: Phyllostictine A as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllostictine A, a natural product isolated from the fungus Phyllosticta cirsii, has demonstrated significant biological activities, including anticancer and herbicidal effects.[1][2] Its chemical structure features a reactive Michael acceptor, which has been shown to covalently react with bionucleophiles such as glutathione (GSH). This intrinsic reactivity makes Phyllostictine A an ideal candidate for development into a chemical probe for target identification using activity-based protein profiling (ABPP) and other chemical proteomics strategies.

These application notes provide a comprehensive guide for the design, synthesis, and utilization of a Phyllostictine A-based chemical probe to identify its cellular protein targets. The protocols outlined herein are based on established chemical proteomics workflows and are intended to be adapted by researchers to investigate the mechanism of action of this promising natural product.

Application Notes

Principle of Phyllostictine A as a Covalent Probe

Phyllostictine A's electrophilic nature allows it to form stable covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on proteins. By designing a synthetic analog of Phyllostictine A that incorporates a bioorthogonal handle (a "clickable" tag such as an alkyne or azide), it is possible to specifically label its protein targets within a complex biological system. This tagged probe can then be used in conjunction with a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) to isolate and identify the covalently modified proteins via mass spectrometry-based proteomics.

Competitive Profiling for Target Specificity

A key strategy to ensure that the identified proteins are specific targets of Phyllostictine A is competitive profiling. In this approach, a biological sample is pre-incubated with the native, untagged Phyllostictine A before treatment with the tagged probe. The native compound will occupy the binding sites on its specific protein targets, thereby preventing their labeling by the tagged probe. A subsequent quantitative proteomic analysis will reveal a decrease in the signal for these specific targets in the competed sample compared to a control sample treated only with the tagged probe. This allows for the confident identification of true biological targets.

Potential Cellular Pathways Affected

As an electrophilic molecule, Phyllostictine A is likely to interact with proteins involved in cellular redox signaling and stress responses.[3][4] Many proteins that are regulated by oxidative stress have reactive cysteine residues that are sensitive to modification by electrophiles. Therefore, potential targets of Phyllostictine A may include proteins involved in:

  • The Keap1-Nrf2 pathway: A key regulator of the antioxidant response.[5]

  • NF-κB signaling: A central pathway in inflammation.[3]

  • Apoptosis pathways: Where modulation of protein function can lead to programmed cell death.[5]

  • Metabolic enzymes: Many enzymes involved in cellular metabolism are regulated by redox modifications.

The identification of Phyllostictine A's targets will provide crucial insights into its mechanism of action and may reveal novel therapeutic targets.

Experimental Protocols

Protocol 1: Synthesis of a Phyllostictine A-Alkyne Probe (PA-alkyne)

This protocol is a proposed synthetic route based on the known total synthesis of Phyllostictine A.[1][2] It involves the introduction of a terminal alkyne tag, which is a commonly used handle for click chemistry.

Materials:

  • Precursors for Phyllostictine A synthesis (as described in Lang et al., 2018)[1]

  • 4-pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Synthesize the penultimate intermediate of Phyllostictine A that contains a free hydroxyl group suitable for esterification.

  • Dissolve the intermediate (1 equivalent) in anhydrous DCM.

  • Add 4-pentynoic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the crude product by silica gel chromatography to obtain the alkyne-tagged Phyllostictine A precursor.

  • Complete the final steps of the Phyllostictine A synthesis as previously described to yield the PA-alkyne probe.[1]

  • Confirm the structure and purity of the final product by NMR and mass spectrometry.

Protocol 2: Competitive Chemical Proteomics for Target Identification

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Phyllostictine A

  • PA-alkyne probe

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-biotin reporter tag (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer and LC-MS/MS equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • For the competitive experiment, pre-incubate one set of cells with an excess of Phyllostictine A (e.g., 10-50 µM) for 1 hour.

    • For the control experiment, pre-incubate another set of cells with DMSO for 1 hour.

    • Treat both sets of cells with the PA-alkyne probe (e.g., 1-5 µM) for a predetermined optimal time (e.g., 2 hours).

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Click Chemistry:

    • To a defined amount of protein lysate (e.g., 1 mg), add the azide-biotin reporter tag, CuSO4, TCEP, and TBTA.

    • Incubate the reaction at room temperature for 1 hour to attach the biotin tag to the alkyne-labeled proteins.

  • Affinity Purification:

    • Add streptavidin agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using elution buffer and heating.

    • Separate the proteins by SDS-PAGE.

    • Perform an in-gel trypsin digest of the protein bands.

    • Extract the peptides for LC-MS/MS analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Search the resulting spectra against a human protein database to identify the proteins.

    • Perform quantitative analysis (e.g., label-free quantification or SILAC) to compare the abundance of proteins in the control and competed samples.[6]

Protocol 3: Target Validation by Western Blot

Materials:

  • Samples from the competitive proteomics experiment (lysates before affinity purification)

  • Primary antibodies against the candidate target proteins

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

Procedure:

  • Run equal amounts of protein from the control and competed lysates on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against a candidate target protein.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate.

  • A decrease in the band intensity for the PA-alkyne labeled target in the competed sample compared to the control will validate the target engagement.

Data Presentation

Table 1: Mass Spectrometry Results for Phyllostictine A Target Identification

Protein ID (UniProt)Gene NameProtein NamePeptide Count (Control)Peptide Count (Competed)Fold Change (Control/Competed)p-value
Example: P04637TP53Cellular tumor antigen p532555.0<0.01
Example: P62258HSP90AA1Heat shock protein HSP 90-alpha32301.1>0.05
.....................

Table 2: Summary of Validated Phyllostictine A Targets

Target ProteinValidation MethodOutcomePutative Role in Phyllostictine A's MoA
Example: Protein XWestern BlotConfirmed competitive bindingImplicated in apoptosis regulation
Example: Enzyme YEnzymatic AssayInhibition by Phyllostictine AKey enzyme in a metabolic pathway
............

Mandatory Visualization

G cluster_synthesis Proposed Synthesis of PA-alkyne Probe PA_precursor Phyllostictine A Precursor (with free -OH) DCC_DMAP DCC, DMAP in DCM PA_precursor->DCC_DMAP pentynoic_acid 4-Pentynoic Acid pentynoic_acid->DCC_DMAP tagged_precursor Alkyne-Tagged Precursor DCC_DMAP->tagged_precursor final_steps Final Synthetic Steps tagged_precursor->final_steps PA_alkyne PA-alkyne Probe final_steps->PA_alkyne

Caption: Proposed synthetic route for the Phyllostictine A-alkyne probe.

G cluster_workflow Competitive Chemical Proteomics Workflow cluster_treatment Treatment start Cells control 1. DMSO (Vehicle) 2. PA-alkyne Probe start->control competed 1. Phyllostictine A 2. PA-alkyne Probe start->competed lysis Cell Lysis control->lysis competed->lysis click_chem Click Chemistry (Azide-Biotin) lysis->click_chem affinity_purification Streptavidin Affinity Purification click_chem->affinity_purification ms_prep Elution & In-gel Digest affinity_purification->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Protein ID & Quantification lc_ms->data_analysis

Caption: Workflow for competitive chemical proteomics target identification.

G cluster_pathway Hypothetical Signaling Pathway Modulation PA Phyllostictine A Target Target Protein (e.g., Kinase, Transcription Factor) PA->Target Covalent Modification (Inhibition/Activation) Downstream Downstream Effector Target->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway modulated by Phyllostictine A.

References

Application of Phyllanthus-Derived Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Phyllostine" does not correspond to a recognized compound in scientific literature, it is likely associated with the active phytochemicals found in plants of the Phyllanthus genus. This genus is a rich source of bioactive molecules, particularly the lignans phyllanthin and hypophyllanthin, which have demonstrated significant anticancer properties across a variety of cancer cell lines. These compounds, along with crude extracts of Phyllanthus species, have been the subject of extensive research for their potential as novel cancer therapeutics.

This document provides a comprehensive overview of the application of Phyllanthus extracts and their key constituents in cancer research. It includes a summary of their effects on various cancer cell lines, details on the signaling pathways they modulate, and standardized protocols for evaluating their efficacy in a laboratory setting.

Data Presentation: In Vitro Efficacy

The following tables summarize the cytotoxic effects of Phyllanthus extracts and its primary lignans, phyllanthin and hypophyllanthin, on various human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Phyllanthus Extracts in Human Cancer Cell Lines

Cancer Cell LineCell TypePhyllanthus SpeciesExtract TypeIC50 ValueCitation
HCT-15Colon CarcinomaP. amarusDimethylformamide> 100 µg/mL[1]
T47DBreast Ductale CarcinomaP. amarusDimethylformamide> 100 µg/mL[1]
HT-29Colorectal AdenocarcinomaP. niruriSpray-dried aqueousNot cytotoxic alone[2]
HepG2Hepatocellular CarcinomaP. niruriSpray-dried aqueousSignificant cell killing[2]
U937Histiocytic LymphomaP. amarusEthanolic210 ± 6.78 µg/mL[3]
MOLT-4Acute Lymphoblastic LeukemiaP. niruriMethanol42.21 ± 4.98 µg/mL[4]
MOLT-4Acute Lymphoblastic LeukemiaP. niruriHexane97.06 ± 18.29 µg/mL[4]
K562Chronic Myelogenous LeukemiaP. niruriMethanol120.19 ± 8.48 µg/mL[4]
PC-3Prostate CancerP. urinaria, P. watsonii, P. niruri, P. amarusAqueous & MethanolicVarious[5]
MeWoMelanomaP. urinaria, P. watsonii, P. niruri, P. amarusAqueous & MethanolicVarious[5]

Table 2: IC50 Values of Phyllanthin and Hypophyllanthin in Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 Value (µM)Citation
PhyllanthinMCF-7Breast Adenocarcinoma73.4 ± 2.1[6]
PhyllanthinMCF-7/ADR (Doxorubicin-resistant)Breast Adenocarcinoma29.5 ± 0.9[6]
HypophyllanthinMCF-7Breast Adenocarcinoma74.2 ± 1.5[6]
HypophyllanthinMCF-7/ADR (Doxorubicin-resistant)Breast Adenocarcinoma58.7 ± 1.2[6]

Mechanism of Action: Signaling Pathways

Phyllanthus extracts and their active lignans exert their anticancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.[7] The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Key signaling pathways affected include:

  • NF-κB Pathway: Inhibition of the NF-κB pathway, which is crucial for cancer cell survival and proliferation, has been observed.[7][8] Phyllanthus extracts can downregulate key components of this pathway, leading to decreased expression of anti-apoptotic proteins.[8]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Phyllanthin and hypophyllanthin have been shown to interfere with the SIRT1/Akt pathway, leading to reduced cell viability.[9]

  • MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Phyllanthus extracts have been shown to modulate the activity of ERK, JNK, and p38 MAPKs, contributing to their anticancer effects.[7]

The following diagram illustrates the proposed mechanism of action of Phyllanthus-derived compounds on cancer cells.

Phyllanthus_Mechanism cluster_pathways Signaling Pathways cluster_effects Cellular Effects Phyllanthus Phyllanthus Compounds (Phyllanthin, Hypophyllanthin) PI3K_Akt PI3K/Akt Pathway Phyllanthus->PI3K_Akt Inhibits NFkB NF-κB Pathway Phyllanthus->NFkB Inhibits MAPK MAPK Pathways (ERK, JNK, p38) Phyllanthus->MAPK Modulates Apoptosis Apoptosis (Programmed Cell Death) PI3K_Akt->Apoptosis Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation NFkB->Apoptosis NFkB->Proliferation MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest MAPK->Proliferation Metastasis Inhibition of Metastasis MAPK->Metastasis

Proposed mechanism of action of Phyllanthus-derived compounds in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of Phyllanthus-derived compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Phyllanthus extract or pure compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Phyllanthus extract or pure compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Phyllanthus extract or pure compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The phytochemicals derived from the Phyllanthus genus, particularly phyllanthin and hypophyllanthin, represent a promising area of research for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways highlights their therapeutic potential. The protocols outlined in this document provide a standardized framework for the continued investigation of these and other natural products in the field of oncology.

References

Unveiling the Antimicrobial Potential of Phyllostine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the antimicrobial susceptibility testing of Phyllostine, a secondary metabolite produced by fungi of the genus Phyllosticta. While research has demonstrated the antimicrobial potential of crude extracts from various Phyllosticta species, specific data on the purified compound this compound remains limited in publicly available literature. These notes, therefore, present established protocols and data presentation formats applicable to the assessment of this compound and similar natural products, drawing upon existing studies on Phyllosticta extracts as a proxy for expected activity.

Introduction to this compound and its Antimicrobial Potential

This compound is a natural compound isolated from fungi of the genus Phyllosticta. These fungi are known producers of a variety of secondary metabolites, some of which have shown promising bioactive properties. Preliminary studies on crude extracts of Phyllosticta species have indicated inhibitory effects against a range of pathogenic bacteria, suggesting that constituent compounds like this compound may be valuable candidates for novel antimicrobial drug development. The application of standardized antimicrobial susceptibility testing (AST) is crucial to quantitatively assess the efficacy of this compound and understand its spectrum of activity.

Data Presentation: Antimicrobial Activity of Phyllosticta Extracts

Table 1: Zone of Inhibition Diameters for Phyllosticta Crude Extracts

Phyllosticta SpeciesTest OrganismZone of Inhibition (mm)Reference
P. capitalensisEscherichia coli7.0 - 11.5[1]
Bacillus cereus8.0 - 10.0[1]
Pseudomonas aeruginosa7.5 - 9.0[1]
P. citriasianaEscherichia coli7.0[1]
Bacillus cereus8.5[1]
P. cordylinophilaBacillus cereus8.0[1]

Note: The results above are for crude extracts and the activity of purified this compound may vary.

Table 2: Minimum Inhibitory Concentration (MIC) of Phyllosticta Crude Extracts

Phyllosticta SpeciesTest OrganismMIC (µg/mL)Reference
Data Not Available---

Note: MIC values for crude extracts are often high and variable. Future studies should focus on determining the MIC of purified this compound to accurately assess its potency.

Experimental Protocols

The following are detailed protocols for key experiments in the antimicrobial susceptibility testing of this compound. These methods are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for natural products.

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity of this compound.[2][3][4][5]

Objective: To determine the susceptibility of a microbial strain to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Purified this compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Protocol:

  • Preparation of this compound Disks: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, methanol). Aseptically impregnate sterile paper disks with a specific volume of the this compound solution to achieve the desired concentration per disk. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation: Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.

  • Disk Placement: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing A Prepare this compound Solution B Impregnate Sterile Disks A->B C Dry Disks B->C F Place Disks on Agar C->F D Standardize Bacterial Inoculum E Swab MHA Plate D->E E->F G Incubate Plates F->G H Measure Zones of Inhibition G->H G cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis A Prepare this compound Stock B Serial Dilutions in Microplate A->B D Inoculate Wells B->D C Standardize Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC E->F G cluster_targets Potential Bacterial Targets This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition ProteinSynth Protein Synthesis This compound->ProteinSynth Inhibition CellMembrane Cell Membrane Integrity This compound->CellMembrane Disruption NucleicAcid Nucleic Acid Synthesis This compound->NucleicAcid Inhibition Metabolism Metabolic Pathways This compound->Metabolism Inhibition QuorumSensing Quorum Sensing This compound->QuorumSensing Disruption

References

Application Notes and Protocols for Enzymatic Inhibition Assays Using Phyllostine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phyllostine

This compound is a natural product that has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Its unique chemical structure suggests potential for development as a therapeutic agent. However, the precise molecular targets and mechanisms of action of this compound are not yet fully elucidated. Preliminary studies on closely related compounds suggest that this compound may function as a Michael acceptor. This characteristic implies that it could form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of certain enzymes, leading to their irreversible inhibition. Enzymes that are potential targets for Michael acceptors include certain classes of proteases (like caspases) and transferases (like glutathione S-transferases).

These application notes provide a framework for investigating the potential enzymatic inhibitory activity of this compound, from initial target identification to specific assay protocols and data analysis.

Workflow for Identifying the Enzymatic Target of this compound

Given that the specific enzyme target of this compound is not well-established, a systematic approach is required for its identification. The following workflow outlines the key steps for researchers to identify and validate the molecular target of a bioactive natural product like this compound.

G cluster_0 Target Identification Phase cluster_1 Mechanism of Action Studies Compound Characterization Compound Characterization Hypothesis Generation Hypothesis Generation Compound Characterization->Hypothesis Generation Structural analysis (e.g., Michael acceptor potential) Screening Screening Hypothesis Generation->Screening In silico docking or Broad-spectrum enzyme panels Target Validation Target Validation Screening->Target Validation Identifies potential hits Enzymatic Inhibition Assay Enzymatic Inhibition Assay Target Validation->Enzymatic Inhibition Assay Genetic or cellular validation (e.g., siRNA, overexpression) Kinetic Analysis Kinetic Analysis Enzymatic Inhibition Assay->Kinetic Analysis Determine IC50, Ki Structural Biology Structural Biology Kinetic Analysis->Structural Biology Determine inhibition type (e.g., competitive, irreversible)

Caption: Workflow for enzyme target identification of a natural product.

General Protocol for an Enzymatic Inhibition Assay

Once a potential enzyme target has been identified, a specific inhibition assay can be developed. The following diagram illustrates a generalized workflow for performing such an assay.

G Prepare Reagents Prepare Reagents Enzyme and Inhibitor Pre-incubation Enzyme and Inhibitor Pre-incubation Prepare Reagents->Enzyme and Inhibitor Pre-incubation Buffer, Enzyme, this compound Initiate Reaction Initiate Reaction Enzyme and Inhibitor Pre-incubation->Initiate Reaction Add Substrate Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Measure signal over time Data Analysis Data Analysis Monitor Reaction->Data Analysis Calculate rates and % inhibition

Caption: General workflow for an enzymatic inhibition assay.

Protocol 1: Glutathione S-Transferase (GST) Inhibition Assay

This assay is relevant due to this compound's potential as a Michael acceptor, which could interact with the thiol group of glutathione (GSH), a substrate of GST, or with cysteine residues on the GST enzyme itself.

Objective: To determine the inhibitory effect of this compound on GST activity.

Principle: GST catalyzes the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is proportional to GST activity.

Materials:

  • Purified GST enzyme (e.g., from equine liver)

  • This compound

  • L-Glutathione reduced (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance measurement capability

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of GSH in buffer.

    • Prepare a 100 mM stock solution of CDNB in ethanol.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in buffer to desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Dilute the purified GST enzyme in buffer to the desired working concentration.

  • Assay Setup (per well):

    • Add 160 µL of potassium phosphate buffer to each well.

    • Add 10 µL of the GSH stock solution.

    • Add 10 µL of various concentrations of this compound (or DMSO for the control).

    • Add 10 µL of the GST enzyme solution.

    • Incubate the plate at 25°C for 10 minutes to allow for potential inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the CDNB stock solution to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3 Inhibition Assay

Caspases are a family of cysteine proteases that play essential roles in apoptosis. The active site cysteine makes them potential targets for Michael acceptors like this compound.

Objective: To determine the inhibitory effect of this compound on Caspase-3 activity.

Principle: This assay uses a specific Caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which upon cleavage by Caspase-3, releases the chromophore p-nitroaniline (pNA). The amount of pNA released can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Active recombinant Caspase-3

  • This compound

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 10% glycerol, 2 mM EDTA, and 5 mM DTT)

  • DMSO

  • 96-well clear flat-bottom microplate

  • Microplate reader with 405 nm absorbance measurement capability

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions in the assay buffer.

    • Prepare the Caspase-3 substrate stock solution in DMSO and dilute to the working concentration in the assay buffer.

    • Dilute the active Caspase-3 enzyme to its working concentration in ice-cold assay buffer immediately before use.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the serially diluted this compound solutions (or DMSO for the control).

    • Add 10 µL of the diluted active Caspase-3 enzyme.

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 10 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration as described in the GST assay protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Data Presentation

Quantitative data from enzymatic inhibition assays should be summarized in a clear and structured format to allow for easy comparison. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

Table 1: Hypothetical Inhibitory Activity of this compound against Target Enzymes

Target EnzymeThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Glutathione S-Transferase15.2 ± 2.1Ethacrynic Acid5.8 ± 0.7
Caspase-38.7 ± 1.5Ac-DEVD-CHO (inhibitor)0.01 ± 0.002
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

  • Positive Control: A known inhibitor of the target enzyme used to validate the assay.

Conclusion

While the specific enzymatic targets of this compound are still under investigation, its chemical nature as a potential Michael acceptor provides a strong rationale for exploring its inhibitory effects on enzymes with reactive cysteine residues. The protocols provided here for GST and Caspase-3 inhibition assays offer a starting point for researchers to investigate the mechanism of action of this compound. Successful identification and characterization of its enzymatic targets will be crucial for the future development of this compound as a potential therapeutic agent.

Troubleshooting & Optimization

Phyllostine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Phyllostine.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction to form the core cyclohexene ring of this compound is giving a low yield. What are the common causes and how can I optimize it?

A1: Low yields in the Diels-Alder reaction for the this compound core are often attributed to several factors. The diene must be in the s-cis conformation for the reaction to occur. Steric hindrance on the diene or dienophile can also impede the reaction. Additionally, the electronic properties of the reactants are crucial; the reaction is generally favored between an electron-rich diene and an electron-poor dienophile.

Troubleshooting Steps:

  • Diene Conformation: Ensure the diene can readily adopt the necessary s-cis conformation. If the diene is locked in an s-trans conformation due to its structure, the reaction will not proceed.

  • Reaction Temperature: While some Diels-Alder reactions proceed at room temperature, others require heat to overcome the activation energy. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the yield. Optimization of the temperature is critical.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While nonpolar solvents are often used, aqueous conditions have been shown to accelerate some Diels-Alder reactions due to the hydrophobic effect.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly increase the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile and lowering its LUMO energy.

Q2: I am struggling with the stereoselectivity of my this compound synthesis. How can I control the formation of the desired enantiomer?

A2: Achieving high enantioselectivity in the synthesis of this compound is a common challenge. The key to controlling stereochemistry often lies in an asymmetric synthesis strategy. One of the most effective methods reported for similar epoxyquinones is enzymatic kinetic resolution.[1]

Key Strategies for Stereocontrol:

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. The efficiency of this resolution is dependent on the choice of enzyme, solvent, and acylating agent.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the Diels-Alder reaction to favor the formation of one diastereomer, which can then be converted to the desired enantiomer of this compound.

  • Asymmetric Catalysis: The use of a chiral catalyst in key steps, such as the Diels-Alder reaction or the epoxidation, can induce the formation of one enantiomer over the other.

Q3: The epoxidation of the cyclohexene ring is not proceeding efficiently, or I am observing side products. What can I do to improve this step?

A3: Inefficient epoxidation or the formation of byproducts can be due to several factors, including the choice of oxidizing agent, reaction conditions, and the presence of sensitive functional groups.

Troubleshooting the Epoxidation Step:

  • Choice of Epoxidizing Agent: Common reagents for epoxidation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a catalyst (e.g., methyltrioxorhenium - MTO), or Oxone. The reactivity and selectivity of these reagents vary, and the optimal choice will depend on the specific substrate.

  • Reaction Conditions: Temperature and pH can significantly impact the outcome of the epoxidation. Some reactions require buffered conditions to prevent the opening of the newly formed epoxide ring.

  • Protecting Groups: If other sensitive functional groups are present in the molecule, they may need to be protected to prevent unwanted side reactions with the oxidizing agent.

Q4: I am having difficulty with the purification of this compound and its intermediates. What are some effective purification strategies?

A4: The purification of polar, functionalized molecules like this compound can be challenging. A combination of chromatographic techniques is often necessary.

Purification Tips:

  • Flash Column Chromatography: This is the most common method for purifying intermediates in organic synthesis. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for good separation.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity material, preparative HPLC is often required. Chiral HPLC can be used to separate enantiomers if the enzymatic resolution is not completely selective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.

Troubleshooting Guides

Guide 1: Low Yield in Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
No reaction or very low conversion.Diene is in the thermodynamically favored but unreactive s-trans conformation.Increase the reaction temperature to provide enough energy to overcome the rotational barrier to the s-cis conformation. Note that excessive heat may promote the retro-Diels-Alder reaction.
Reaction is slow and gives a low yield.Poor electronic match between the diene and dienophile.Use a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to lower the LUMO of the dienophile and accelerate the reaction.
A complex mixture of products is formed.Side reactions occurring at high temperatures.Attempt the reaction at a lower temperature for a longer period. Consider using a more reactive dienophile to allow for milder reaction conditions.
Retro-Diels-Alder reaction is observed.The reaction is reversible and the equilibrium favors the starting materials at high temperatures.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Remove the product from the reaction mixture as it is formed, if possible.
Guide 2: Poor Stereoselectivity in Enzymatic Kinetic Resolution
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) of the desired product.The enzyme is not highly selective for the substrate.Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity.
The reaction is very slow.The enzyme activity is low in the chosen solvent.Optimize the solvent. Lipases often work well in nonpolar organic solvents like hexane or toluene.
Inconsistent results.The activity of the enzyme preparation varies.Use a fresh batch of the enzyme or a commercially available immobilized enzyme for better stability and reusability.
Both enantiomers are reacting at similar rates.The acylating agent is not suitable for enzymatic recognition.Try different acylating agents, such as vinyl acetate or isopropenyl acetate.

Experimental Protocols

Key Experiment: Enantioselective Synthesis of (-)-Phyllostine Core via Enzymatic Kinetic Resolution

This protocol is a generalized procedure based on reported syntheses of epoxyquinones. Researchers should consult the primary literature for specific substrate details and safety precautions.

Step 1: Diels-Alder Reaction

  • To a solution of a suitable diene (e.g., a protected hydroxymethyl-cyclopentadiene) in a non-polar solvent (e.g., toluene), add the dienophile (e.g., p-benzoquinone).

  • Heat the reaction mixture at a predetermined optimal temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Epoxidation

  • Dissolve the Diels-Alder adduct in a suitable solvent (e.g., dichloromethane).

  • Add an epoxidizing agent (e.g., m-CPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the epoxide by flash column chromatography.

Step 3: Enzymatic Kinetic Resolution

  • Dissolve the racemic epoxide in a non-polar organic solvent (e.g., toluene).

  • Add a lipase (e.g., Lipase PS from Pseudomonas cepacia) and an acylating agent (e.g., vinyl acetate).

  • Incubate the mixture at a controlled temperature (e.g., 40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining starting material and the acylated product.

  • When the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Separate the unreacted enantiomer from the acylated product by flash column chromatography.

Step 4: Conversion to (-)-Phyllostine

  • The resolved, unreacted epoxide can then be carried forward through the remaining steps of the total synthesis, which may include deprotection and oxidation, to yield enantiomerically pure (-)-Phyllostine.

Data Presentation

Table 1: Optimization of Diels-Alder Reaction Conditions
EntrySolventTemperature (°C)Lewis Acid (mol%)Time (h)Yield (%)
1Toluene80None2465
2Toluene110None1278
3Dichloromethane40None4855
4Toluene80BF₃·OEt₂ (10)692
5Water100None885

Note: Data are representative and will vary based on the specific diene and dienophile used.

Table 2: Comparison of Lipases for Kinetic Resolution
EntryLipase SourceSolventAcylating AgentConversion (%)Enantiomeric Excess (ee %) of Remaining Epoxide
1Candida antarctica Lipase BTolueneVinyl Acetate51>99
2Pseudomonas cepacia LipaseHexaneVinyl Acetate4998
3Porcine Pancreatic LipaseDiisopropyl etherIsopropenyl Acetate4585
4Candida rugosa LipaseTolueneVinyl Acetate5392

Note: Enantiomeric excess and conversion rates are highly substrate-dependent.

Mandatory Visualizations

Phyllostine_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Stereoselective Resolution cluster_2 Final Steps Starting_Materials Diene + Dienophile Diels_Alder Diels-Alder Reaction Starting_Materials->Diels_Alder Heat/Catalyst Cyclohexene_Adduct Cyclohexene Adduct Diels_Alder->Cyclohexene_Adduct Epoxidation Epoxidation Cyclohexene_Adduct->Epoxidation m-CPBA or H2O2/Catalyst Racemic_Epoxide Racemic Epoxyquinone Epoxidation->Racemic_Epoxide Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Epoxide->Enzymatic_Resolution Lipase, Acylating Agent Resolved_Epoxide Enantiopure Epoxide Enzymatic_Resolution->Resolved_Epoxide Acylated_Epoxide Acylated Epoxide (other enantiomer) Enzymatic_Resolution->Acylated_Epoxide Further_Steps Deprotection & Oxidation Resolved_Epoxide->Further_Steps This compound (-)-Phyllostine Further_Steps->this compound Troubleshooting_Logic cluster_conditions Reaction Condition Optimization Low_Yield Low Yield in Reaction Step Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Potential Cause Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Potential Cause Check_Workup Review Workup & Purification Low_Yield->Check_Workup Potential Cause Temperature Temperature Optimize_Conditions->Temperature Solvent Solvent Optimize_Conditions->Solvent Catalyst Catalyst Optimize_Conditions->Catalyst Concentration Concentration Optimize_Conditions->Concentration Extraction_Efficiency Extraction Efficiency Check_Workup->Extraction_Efficiency Check Column_Chromatography Column Chromatography Technique Check_Workup->Column_Chromatography Check

References

Technical Support Center: Phyllostine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Phyllostine. Our aim is to help you improve both the yield and purity of this valuable natural product.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield for the synthesis of this compound can vary depending on the specific synthetic route and optimization of each step. Reported yields for the synthesis of dl-Phyllostine from 2-hydroxymethyl-1,4-benzoquinone are in the range of 30-40%.[1] Enantioselective syntheses may have different yield profiles. Consistent yields depend on careful control of reaction conditions and purification procedures.

Q2: I am observing a significantly lower yield than expected. What are the common causes?

A2: Low yields can arise from several factors throughout the synthesis and workup process. Key areas to investigate include:

  • Incomplete Reactions: The epoxidation or the preceding steps might not have gone to completion. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Decomposition: this compound, as an epoxyquinone, may be sensitive to harsh conditions such as high temperatures, strong acids or bases, and prolonged exposure to light.[2][3]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, and column chromatography if not performed optimally.

Q3: What are the likely impurities I might encounter in my final this compound product?

A3: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-hydroxymethyl-1,4-benzoquinone.

  • Byproducts from Side Reactions: These can include products from undesired Diels-Alder reactions or alternative epoxidation pathways.

  • Degradation Products: Opening of the epoxide ring or polymerization of the quinone under certain conditions can lead to impurities.

  • Solvent Residues: Incomplete removal of solvents used during the reaction or purification.

Q4: How can I best purify my crude this compound sample?

A4: Column chromatography is a common and effective method for purifying this compound. A silica gel stationary phase with a gradient elution system of solvents like hexane and ethyl acetate is typically effective. The polarity of the solvent system should be optimized based on TLC analysis of the crude product. Recrystallization from a suitable solvent system can also be employed for final purification to achieve high purity.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[4][5][6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point. Purity is typically assessed by the area percentage of the main peak in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are also essential for confirming the structure and identifying any potential impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Epoxidation Step
Potential Cause Troubleshooting Action
Inefficient Epoxidizing Agent Ensure the quality and activity of the epoxidizing agent (e.g., sodium perborate[1], m-CPBA). Use a fresh batch if necessary.
Suboptimal pH The pH of the reaction mixture can be critical for epoxidation. For sodium perborate, a slightly basic pH (around 8.5) is reported to be effective.[1] Carefully monitor and adjust the pH.
Low Reaction Temperature Epoxidation reactions are often carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. Ensure the reaction is adequately cooled.
Presence of Water For some epoxidation reagents, anhydrous conditions are crucial. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Presence of Multiple Spots on TLC After Purification
Potential Cause Troubleshooting Action
Co-eluting Impurities The chosen solvent system for column chromatography may not be optimal for separating all impurities. Try a different solvent system with varying polarities or consider using a different stationary phase (e.g., alumina).
Product Degradation on Silica Gel Some sensitive compounds can degrade on acidic silica gel. Consider using neutral or deactivated silica gel, or perform the chromatography quickly and at a low temperature.
Impure Solvents Ensure the solvents used for chromatography are of high purity, as impurities in the solvent can contaminate the final product.
Sample Overloading on the Column Overloading the chromatography column can lead to poor separation. Use an appropriate amount of crude product for the size of your column.

Quantitative Data Summary

The following table provides a hypothetical summary of how different reaction parameters can influence the yield and purity of this compound. This data is illustrative and should be used as a guide for optimization.

Parameter Condition A Condition B Condition C Expected Outcome
Epoxidation Reagent Sodium Perboratem-CPBAOxoneSodium perborate is a milder and often more selective reagent for this type of substrate.[1] m-CPBA is a strong oxidant and may lead to over-oxidation.
Yield (%) 352530
Purity (%) 959092
Solvent for Epoxidation Ethanol/WaterDichloromethaneAcetonitrileThe choice of solvent can affect the solubility of reactants and the reaction rate. A protic co-solvent may be necessary for inorganic reagents.
Yield (%) 353230
Purity (%) 959493
Reaction Temperature (°C) 025 (Room Temp)50Higher temperatures can accelerate the reaction but may also increase the formation of byproducts and degradation products.
Yield (%) 333820
Purity (%) 969280
Purification Method Column ChromatographyRecrystallizationPreparative HPLCColumn chromatography is a good initial purification step. Recrystallization can improve purity for crystalline solids. Preparative HPLC offers the highest resolution for purity.
Yield (%) 90 (recovery)75 (recovery)85 (recovery)
Purity (%) 95>98>99

Experimental Protocols

Detailed Protocol for the Synthesis of dl-Phyllostine

This protocol is adapted from the synthesis described by Ichihara et al. (1974).[1]

Step 1: Protection of 2-Hydroxymethyl-1,4-benzoquinone

  • To a solution of 2-hydroxymethyl-1,4-benzoquinone in anhydrous ether, add dihydropyran and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected benzoquinone.

Step 2: Epoxidation

  • Dissolve the protected benzoquinone in a mixture of ethanol and water.

  • Add sodium perborate and adjust the pH to approximately 8.5 with acetic acid.

  • Stir the reaction mixture at room temperature, monitoring the formation of the epoxide by TLC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

  • Dissolve the crude epoxide in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Heat the mixture gently to facilitate the removal of the tetrahydropyranyl (THP) protecting group.

  • Monitor the deprotection by TLC.

  • After completion, neutralize the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield crude dl-Phyllostine.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Concentrate the pure fractions under reduced pressure to obtain dl-Phyllostine.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

Phyllostine_Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Deprotection 2-Hydroxymethyl-1,4-benzoquinone 2-Hydroxymethyl-1,4-benzoquinone Protected Benzoquinone Protected Benzoquinone 2-Hydroxymethyl-1,4-benzoquinone->Protected Benzoquinone Dihydropyran, p-TsOH Epoxide Intermediate Epoxide Intermediate Protected Benzoquinone->Epoxide Intermediate Sodium Perborate, pH 8.5 dl-Phyllostine dl-Phyllostine Epoxide Intermediate->dl-Phyllostine Acetic Acid, Water

Caption: Synthetic pathway for dl-Phyllostine.

Troubleshooting_Workflow Low_Yield_or_Purity Low Yield or Purity Issue Analyze_Reaction_Mixture Analyze Reaction Mixture by TLC/LC-MS Low_Yield_or_Purity->Analyze_Reaction_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Reaction_Mixture->Incomplete_Reaction Multiple_Spots Multiple Spots? Incomplete_Reaction->Multiple_Spots No Optimize_Reaction_Conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Concentration Incomplete_Reaction->Optimize_Reaction_Conditions Yes Investigate_Side_Reactions Investigate Side Reactions: - Change solvent - Use milder reagents Multiple_Spots->Investigate_Side_Reactions Yes Check_Workup_Procedure Check Workup Procedure: - pH adjustments - Extraction efficiency Multiple_Spots->Check_Workup_Procedure No Optimize_Purification Optimize Purification: - Different solvent system - Different stationary phase Investigate_Side_Reactions->Optimize_Purification Check_Workup_Procedure->Optimize_Purification

Caption: A logical workflow for troubleshooting low yield and purity issues.

Experimental_Variables cluster_inputs Experimental Variables cluster_outputs Outcomes Reaction_Time Reaction_Time Yield Yield Reaction_Time->Yield Purity Purity Reaction_Time->Purity Temperature Temperature Temperature->Yield Temperature->Purity Reagent_Purity Reagent_Purity Reagent_Purity->Yield Reagent_Purity->Purity Solvent_Choice Solvent_Choice Solvent_Choice->Yield Solvent_Choice->Purity

Caption: Relationship between experimental variables and outcomes.

References

Phyllostine Technical Support Center: Stability & Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stability and solubility of Phyllostine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound?

A1: For short-term storage (1 to 7 days), this compound should be kept at 4°C. For long-term storage, it is recommended to store the protein in aliquots at –70°C or in 50% glycerol at –20°C to prevent degradation from repeated freeze-thaw cycles.[1][2][3] Adding a cryoprotectant like glycerol (to a final concentration of 25-50%) can help prevent the formation of ice crystals that may damage the protein's structure.[2][4]

Q2: My this compound concentration is low (< 1 mg/ml). Are there special storage considerations?

A2: Yes, dilute protein solutions are more susceptible to inactivation and loss due to binding to the surface of the storage vessel.[2][3] To prevent this, it is common to add a "carrier" or "filler" protein, such as Bovine Serum Albumin (BSA), to a concentration of 1 to 5 mg/ml.[2][3]

Q3: Which additives or excipients are commonly used to improve this compound stability in solution?

A3: Several classes of excipients can enhance protein stability.[5] Sugars, sugar alcohols (e.g., sorbitol), and certain amino acids can protect against thermal stress. A combination of L-arginine and L-glutamate (often at 50 mM each) has been shown to significantly increase protein solubility and long-term stability by reducing aggregation.[6][7][8] Non-ionic surfactants like Polysorbate 20/80 or Tween 20 can prevent aggregation caused by mechanical stress or surface adsorption.[9]

Section 2: Troubleshooting Guide - Aggregation & Precipitation

A common challenge encountered during the purification and handling of this compound is its tendency to precipitate or aggregate. This section provides a systematic approach to diagnosing and solving these issues.

G start Problem: This compound is Precipitating or Aggregating check_step During which step? start->check_step purification During/After Purification check_step->purification Purification concentration During Concentration check_step->concentration Concentration storage During Storage (Freeze-Thaw) check_step->storage Storage sol_pur Troubleshoot: Purification Conditions purification->sol_pur sol_conc Troubleshoot: Concentration Process concentration->sol_conc sol_store Troubleshoot: Storage Protocol storage->sol_store sol_pur_1 1. Check Buffer pH & Ionic Strength Is pH near the isoelectric point? Is salt concentration optimal? sol_pur->sol_pur_1 sol_pur_2 2. Reduce Protein Concentration High local concentration on the column can cause aggregation. sol_pur->sol_pur_2 sol_pur_3 3. Add Solubilizing Agents Try 5% glycerol or 0.1% Tween 20 in all buffers. sol_pur->sol_pur_3 sol_pur_4 4. Adjust Temperature If purifying at 4°C, try room temperature to reduce precipitation. sol_pur->sol_pur_4 sol_conc_1 1. Add Stabilizing Excipients Add 50mM L-Arg/L-Glu to buffer before concentrating. sol_conc->sol_conc_1 sol_conc_2 2. Use a Gentler Method Spin concentrators can induce stress. Consider dialysis against a solid support. sol_conc->sol_conc_2 sol_store_1 1. Add Cryoprotectant Use 25-50% glycerol for -20°C storage to prevent ice crystal formation. sol_store->sol_store_1 sol_store_2 2. Aliquot for Single Use Avoid repeated freeze-thaw cycles which denature the protein. sol_store->sol_store_2

Caption: Troubleshooting workflow for this compound precipitation and aggregation issues.

Q4: My this compound precipitates on the affinity column during purification. What should I do?

A4: Precipitation on a purification column is often due to high local protein concentration, suboptimal buffer conditions, or temperature.[9]

  • Buffer Optimization: Ensure your buffer pH is at least 1-2 units away from this compound's isoelectric point (pI). Adjust the ionic strength; adding 150-300 mM NaCl can help shield electrostatic interactions that lead to aggregation.[10]

  • Additives: Include additives like 5% glycerol or non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) in your lysis and purification buffers to improve solubility.[9][10]

  • Temperature: If you are purifying at 4°C, try performing the purification at room temperature, as some proteins are less soluble in the cold.[9][10]

  • Loading: Reduce the flow rate during sample application to prevent high local concentrations and allow for more efficient binding.[11]

Q5: this compound crashes out of solution when I try to concentrate it. How can I prevent this?

A5: This is a common issue when the protein concentration exceeds its solubility limit under the given buffer conditions.

  • Enhance Buffer Formulation: Before concentration, dialyze the protein into a buffer containing stabilizing excipients. The addition of 50 mM L-Arginine and 50 mM L-Glutamate can dramatically increase the achievable soluble protein concentration.[6][7]

  • Concentration Method: High shear stress from methods like centrifugal ultrafiltration can sometimes induce aggregation. If issues persist, consider a gentler method like dialysis against a hygroscopic buffer or solid-phase reversible binding.

Section 3: Data & Protocols

Table 1: Effect of Buffer Additives on this compound Thermal Stability

The following table summarizes data from Differential Scanning Fluorimetry (DSF) experiments, showing the change in melting temperature (Tₘ) of this compound in the presence of various excipients. A higher Tₘ indicates greater thermal stability.

Buffer Condition (50 mM HEPES, 150 mM NaCl, pH 7.4)Tₘ (°C)ΔTₘ (°C) vs. Control
Control (No Additive) 48.2-
+ 250 mM Sorbitol51.5+3.3
+ 5% v/v Glycerol50.1+1.9
+ 50 mM L-Arginine52.8+4.6
+ 50 mM L-Glutamate52.1+3.9
+ 50 mM L-Arg + 50 mM L-Glu 55.4 +7.2
+ 0.1% Polysorbate 8048.5+0.3
Protocol: Differential Scanning Fluorimetry (DSF) for Stability Screening

This protocol outlines a method for rapidly screening different buffer conditions to assess their effect on the thermal stability of this compound.

G prep_protein 1. Prepare this compound Dilute to 0.2 mg/mL in base buffer (e.g., HEPES/NaCl). mix 4. Assemble Reaction In a 96-well PCR plate, mix: - 10 µL this compound - 10 µL Dye Solution - 5 µL Excipient Stock prep_protein->mix prep_dye 2. Prepare Dye Solution Dilute SYPRO Orange dye (e.g., 1:1000) in base buffer. prep_dye->mix prep_excipients 3. Prepare Excipient Stocks Create concentrated stocks of additives (e.g., 1M Sorbitol, 500mM Arg/Glu). prep_excipients->mix run 5. Run qPCR Instrument Set up a melt curve protocol: - Ramp from 25°C to 95°C - 0.5°C increments mix->run analyze 6. Analyze Data - Plot Fluorescence vs. Temperature - Determine Tₘ (midpoint of transition) run->analyze

Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound at 0.2 mg/mL in a base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) by diluting the stock 1:1000 in the same base buffer.

    • Prepare concentrated stock solutions of each excipient to be tested.

  • Assay Assembly:

    • In each well of a 96-well qPCR plate, add 10 µL of the this compound solution.

    • Add 5 µL of the corresponding excipient stock solution (or base buffer for the control).

    • Add 10 µL of the diluted dye solution to each well.

    • Seal the plate securely.

  • Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tₘ) is identified as the peak of the first derivative of this curve, representing the midpoint of the protein's unfolding transition. Compare the Tₘ of samples with excipients to the control to determine their stabilizing effect.

References

Phyllostine Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phyllostine crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of this compound.

Troubleshooting Crystallization Issues

This section provides answers to specific problems you may encounter during your crystallization experiments.

Question: My this compound is "oiling out" and not forming crystals. What should I do?

Answer:

"Oiling out" occurs when this compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[1] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add a small amount of additional solvent to the heated solution to ensure this compound is fully dissolved and then attempt to cool it again.

  • Slow Cooling: Allow the solution to cool down very slowly. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool to room temperature gradually before moving it to a colder environment.

  • Change the Solvent: If the issue persists, consider using a different solvent system. Phyllanthin has been successfully recrystallized using petroleum ether, absolute ethanol, and a 25% ethanol solution.[2][3]

Question: No crystals are forming, even after the solution has cooled. What is the problem?

Answer:

The absence of crystal formation is a common issue that can often be resolved with the following techniques:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create microscopic scratches that provide a nucleation site for crystal growth.

    • Seeding: If you have a few crystals of pure this compound, add a tiny "seed" crystal to the solution. This will act as a template for further crystallization.

  • Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[4]

  • Reduce Temperature: Try cooling the solution to a lower temperature, for instance, in an ice bath, to further decrease the solubility of this compound.[5]

Question: The crystallization happened too quickly, resulting in small, needle-like crystals or powder. How can I get larger, better-quality crystals?

Answer:

Rapid crystallization often traps impurities and leads to poor crystal quality.[2] To promote the growth of larger, more well-defined crystals, you should aim for a slower crystallization process:

  • Slower Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help slow down the cooling rate.

  • Use a Co-solvent System: A mixture of a good solvent and a poor solvent can sometimes facilitate slower and more controlled crystal growth. For this compound, which is soluble in ethanol, you could experiment with adding water (a poor solvent) dropwise to a near-saturated ethanol solution at a slightly elevated temperature.

Question: The yield of my recrystallized this compound is very low. How can I improve it?

Answer:

A low yield can be due to several factors. Here are some ways to improve it:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the this compound. Any excess solvent will retain more of your compound in the solution, reducing the final yield.[4]

  • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of this compound that crystallizes out of the solution.

  • Recover from Mother Liquor: After filtering the crystals, you can try to recover more product from the remaining solution (the mother liquor) by evaporating some of the solvent and cooling it again to induce a second crop of crystals.

This compound Crystallization Workflow

Caption: A flowchart for troubleshooting common this compound crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name for "this compound"?

A1: The correct and more commonly used chemical name for the compound of interest is Phyllanthin .

Q2: What are the key physicochemical properties of Phyllanthin?

A2: Key properties are summarized in the table below. This data is essential for designing crystallization experiments.

Q3: In which solvents is Phyllanthin soluble?

A3: Phyllanthin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). It has been successfully recrystallized from petroleum ether, absolute ethanol, and 25% ethanol solutions.[1][2][3]

Q4: What is the known mechanism of action for Phyllanthin?

A4: Phyllanthin has been shown to have anti-inflammatory effects by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways.[6][7]

Data Presentation

Table 1: Physicochemical Properties of Phyllanthin

PropertyValueReference
Molecular FormulaC₂₄H₃₄O₆[1]
Molecular Weight418.5 g/mol [1]
Melting Point96.67–97.03 °C[2][3]
Aqueous SolubilitySparingly soluble[1]
pH StabilityStable in aqueous solution over a pH range of 1.07–10.02 for at least 4 hours.[2][3]
Thermal DecompositionSignificant decomposition above 200 °C.[2][3]

Table 2: Solubility of Phyllanthin in Common Organic Solvents

SolventSolubilityReference
Ethanol~5 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~15 mg/mL[1]
Petroleum EtherSuitable for recrystallization[2][3]
n-HexaneSuitable for crystallization[8]
CyclohexaneSuitable for crystallization[8]
MethanolSuitable for crystallization[8]

Experimental Protocols

Protocol 1: Recrystallization of Phyllanthin using Ethanol

  • Dissolution: In a suitable Erlenmeyer flask, add the impure Phyllanthin solid. Heat a separate container of absolute ethanol. Add the hot ethanol to the Phyllanthin dropwise while stirring and gently heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling process, you can place the flask on an insulating surface.

  • Crystallization: As the solution cools, crystals of Phyllanthin should start to form. If no crystals appear, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified Phyllanthin crystals in a desiccator or a vacuum oven at a low temperature.

Phyllanthin Signaling Pathway

G Phyllanthin's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKKα/β MyD88->IKK MAPK MAPKs (JNK, ERK, p38) MyD88->MAPK PI3K PI3K/Akt MyD88->PI3K Phyllanthin Phyllanthin Phyllanthin->IKK inhibits NFkB NF-κB (p65) Phyllanthin->NFkB inhibits Phyllanthin->MAPK inhibits Phyllanthin->PI3K inhibits IKK->NFkB activates IkBa IκBα IKK->IkBa phosphorylates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) & COX-2 NFkB->Pro_inflammatory promotes transcription IkBa->NFkB inhibits MAPK->Pro_inflammatory promotes expression PI3K->Pro_inflammatory promotes expression

Caption: Phyllanthin inhibits the LPS-induced inflammatory response by downregulating key signaling pathways.

References

Phloretin In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Phloretin in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving Phloretin for in vivo administration?

A1: Phloretin has poor water solubility. For oral administration, it can be dissolved in a vehicle like 5% polyethylene glycol (PEG400) solution.[1] For intraperitoneal (i.p.) injections, phosphate-buffered polyethylene glycol (PEG) is a suitable vehicle.[2] It is crucial to ensure the vehicle itself does not cause any adverse effects in control animals.[2]

Q2: What is the recommended starting dose for Phloretin in mice?

A2: The optimal dose of Phloretin is highly dependent on the experimental model and administration route. For oral administration in mice, doses can range from 50 to 400 mg/kg.[3] In some studies, a single oral dose of 2000 mg/kg in Swiss albino mice did not produce significant toxic effects.[4] For intraperitoneal injection, lower doses of 0.2–0.4 mmol/kg have shown hepatoprotective effects, while a higher dose of 2.40 mmol/kg was lethal.[2][5] It is strongly recommended to perform a pilot dose-response study to determine the optimal and non-toxic dose for your specific experimental conditions.

Q3: What is the bioavailability of Phloretin when administered orally?

A3: Phloretin has low oral bioavailability, reported to be around 8.67% in rats.[3][6] This is partly due to its efflux by P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) in the intestine.[3][7]

Q4: How can the oral bioavailability of Phloretin be improved?

A4: To enhance oral bioavailability, consider using drug delivery systems such as self-nanoemulsions, liposomes, or microemulsions.[7] Co-administration with inhibitors of P-gp and MRP2 could also potentially increase its absorption.[3][7]

Troubleshooting Guide

Issue 1: High mortality or signs of toxicity in experimental animals.

  • Possible Cause: The administered dose of Phloretin may be too high. High doses of Phloretin, particularly via intraperitoneal injection (e.g., 2.4 mmol/kg), have been shown to be lethal in mice.[2][5] Oral administration of high doses (e.g., 2.4 mmol/kg) can also lead to lethality.[5]

  • Troubleshooting Steps:

    • Reduce the Dose: Significantly lower the administered dose. Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.

    • Change Administration Route: Oral administration is generally associated with lower systemic exposure and may be less toxic than parenteral routes.[3]

    • Review Vehicle: Ensure the vehicle used to dissolve Phloretin is non-toxic and administered at an appropriate volume.

Issue 2: Lack of efficacy or desired biological effect.

  • Possible Cause: The dose of Phloretin may be too low, or its bioavailability may be insufficient.

  • Troubleshooting Steps:

    • Increase the Dose: Gradually increase the dose of Phloretin, carefully monitoring for any signs of toxicity.

    • Optimize Formulation: As mentioned in the FAQs, consider using formulations like self-nanoemulsions to improve oral absorption and bioavailability.[7]

    • Verify Compound Integrity: Ensure the Phloretin used is of high purity and has not degraded.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental procedures can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental parameters, including animal strain, age, sex, fasting period, time of administration, and vehicle preparation, are consistent across all experiments.

    • Ensure Homogeneous Suspension: If Phloretin is not fully dissolved, ensure the suspension is homogeneous before each administration to provide a consistent dose.

    • Control for Circadian Rhythms: Administer the compound at the same time each day to minimize variations due to the animals' circadian rhythms.

Quantitative Data Summary

ParameterSpeciesRoute of AdministrationDoseObservationReference
Acute Toxicity Kunming MiceIntragastric2, 4, and 8 g/kgNo adverse reactions observed with a water-soluble derivative.[6]
Acute Toxicity Swiss Albino MiceOral2000 mg/kgNo significant toxic effect or mortality.[4]
Lethality MiceIntraperitoneal2.40 mmol/kg100% lethality within 24 hours.[2][5]
Lethality MiceOral2.4 mmol/kg64% lethality.[5]
Hepatoprotection MiceIntraperitoneal0.2 - 0.4 mmol/kgModest hepatoprotection against acetaminophen-induced toxicity.[2][5]
Bioavailability RatsOral10 mg/kg8.67%[3][6]
Cmax Sprague-Dawley RatsOral100 mg/kg~952 ng/mL at 15 minutes.[3]

Experimental Protocols

Protocol: Oral Administration of Phloretin in Mice

  • Materials:

    • Phloretin powder

    • Vehicle (e.g., 5% PEG400 in sterile water)

    • Oral gavage needles (20-22 gauge, with a ball tip)

    • Syringes (1 mL)

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment. Fast the mice overnight (approximately 12 hours) before oral administration, with free access to water.[1]

    • Phloretin Preparation:

      • Calculate the required amount of Phloretin based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.

      • Prepare the vehicle solution (5% PEG400).

      • Weigh the Phloretin powder and suspend it in the vehicle to the final desired concentration.

      • Vortex the suspension thoroughly before each administration to ensure homogeneity.

    • Administration:

      • Gently restrain the mouse.

      • Measure the body weight to calculate the exact volume of the Phloretin suspension to be administered. The administration volume should typically be around 10 mL/kg.

      • Attach the oral gavage needle to the syringe filled with the Phloretin suspension.

      • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Post-administration Monitoring:

      • Return the mice to their cages and provide access to food and water.

      • Monitor the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, 24 hours post-administration).

Signaling Pathway

Phloretin has been shown to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cancer.[8]

Phloretin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR TLR Inflammatory Stimuli->TLR IKK IKK TLR->IKK Activates Phloretin Phloretin Phloretin->IKK Inhibits PI3K PI3K Phloretin->PI3K Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Akt Akt PI3K->Akt Activates Akt->IKK Activates Gene Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_n->Gene Expression Induces

Phloretin's inhibitory effect on the NF-κB signaling pathway.

References

Technical Support Center: Phyllostine Delivery in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery and use of Phyllostine in biological systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). For most cell culture experiments, we recommend preparing a stock solution of 10 mM in sterile, anhydrous DMSO.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: this compound is susceptible to hydrolysis in aqueous solutions. It is advisable to prepare fresh dilutions in your cell culture medium or experimental buffer immediately before use. See the stability data in Table 2 for more details.

Q4: Can this compound be used in animal models?

A4: While this compound has been primarily characterized in in vitro models, preliminary studies in animal models are underway. For in vivo applications, formulation with a suitable delivery vehicle, such as liposomes or nanoparticles, may be necessary to improve bioavailability and stability.

Q5: Which signaling pathways are known to be modulated by this compound?

A5: this compound has been shown to primarily modulate the PI3K/Akt and NF-κB signaling pathways, which are critical in regulating cell proliferation, survival, and inflammation.[1]

Troubleshooting Guide

Issue 1: Low or No Observed Biological Activity
Potential Cause Recommended Solution
Compound Degradation Ensure this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Dosage The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line. A broad concentration range (e.g., 1 nM to 10 µM) is recommended for initial screening.[2]
Insufficient Incubation Time The effects of this compound may not be apparent after short incubation periods. Consider extending the treatment time (e.g., 24, 48, or 72 hours) to observe a significant biological response.
Cell Line Insensitivity The target signaling pathways may not be active or critical for survival in your chosen cell line. Consider testing a cell line known to be sensitive to PI3K/Akt or NF-κB inhibitors.
Issue 2: High Cellular Toxicity or Off-Target Effects
Potential Cause Recommended Solution
High DMSO Concentration Ensure the final concentration of DMSO in your culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. Include a vehicle control (medium with the same DMSO concentration) in your experiments.
Compound Precipitation This compound may precipitate at high concentrations in aqueous media. Visually inspect your culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the concentration or using a solubilizing agent.
Off-Target Effects At high concentrations, this compound may exhibit off-target effects. Correlate the observed phenotype with a known downstream marker of the target pathway (e.g., phosphorylation of Akt or nuclear translocation of NF-κB) to confirm on-target activity.

Data Presentation

Table 1: Hypothetical Delivery Efficiency of this compound with Different Carriers

Delivery Carrier Encapsulation Efficiency (%) Cellular Uptake (µg/mg protein) Effective Concentration (IC50 in µM)
Free this compound (in DMSO) N/A1.5 ± 0.35.2 ± 0.8
Liposomal Formulation 85 ± 54.2 ± 0.61.8 ± 0.4
PLGA Nanoparticles 92 ± 45.8 ± 0.70.9 ± 0.2

Table 2: Hypothetical Stability of this compound in Different Media

Medium Temperature Half-life (hours)
Cell Culture Medium (with 10% FBS) 37°C12
Phosphate-Buffered Saline (PBS) 37°C8
DMSO (Stock Solution) -20°C> 1 year

Experimental Protocols

Protocol: Determining the Optimal Dosage (IC50) of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.[2]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Phyllostine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Gene Gene Expression Akt->Gene Survival/ Proliferation IkB IκB IKK->IkB P NFkB NF-κB NFkB->Gene Transcription This compound This compound This compound->PI3K This compound->IKK NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release

Caption: this compound inhibits the PI3K/Akt and NF-κB signaling pathways.

Experimental_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Optimal Dose Determined analyze->end

Caption: Workflow for determining the optimal dosage of this compound.

References

Technical Support Center: Efficient Synthesis of Phyllostine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Phyllostine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of this compound analogs?

A1: The synthesis of this compound and its analogs often presents several challenges inherent to natural product synthesis. These include:

  • Stereochemical Control: this compound possesses multiple stereocenters, and achieving the desired stereoisomer is a significant hurdle.[1] Enantioselective and diastereoselective reactions are crucial, and their optimization can be complex.

  • Intermediate Stability: Certain intermediates in the synthetic pathway can be unstable, leading to degradation and reduced yields. For example, some intermediates may be sensitive to acidic or basic conditions used during workup.

  • Low Yields: Multi-step syntheses are often plagued by low overall yields. Optimizing each step and minimizing product loss during purification are critical for success.

  • Functional Group Compatibility: The presence of multiple reactive functional groups in the this compound core requires careful selection of protecting groups and reaction conditions to avoid unwanted side reactions.

Q2: How can I improve the yield and purity of my this compound analog synthesis?

A2: Improving yield and purity requires a systematic approach to optimization. Consider the following strategies:

  • Reaction Condition Optimization: Methodically screen different solvents, temperatures, catalysts, and reaction times for each step.[2] Design of Experiments (DoE) can be a powerful tool to identify optimal conditions more efficiently than one-factor-at-a-time (OFAT) methods.

  • Purification Techniques: Employ appropriate chromatographic techniques (e.g., flash chromatography, HPLC) to effectively separate the desired product from byproducts and unreacted starting materials.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: Use high-purity reagents and solvents, as impurities can often interfere with the reaction and lead to side product formation.

Q3: What are the key considerations for designing new this compound analogs with enhanced biological activity?

A3: The design of new analogs should be guided by structure-activity relationship (SAR) studies. Key considerations include:

  • Modification of the Core Structure: Introducing or modifying functional groups on the cyclohexenone core can significantly impact biological activity. For example, altering the substituents on the ring can affect target binding and selectivity.

  • Stereochemistry: The stereochemistry of the hydroxyl and epoxy groups is often critical for biological activity. Maintaining or systematically varying the stereochemistry can lead to more potent or selective compounds.

  • Introduction of Pharmacophores: Incorporating known pharmacophores from other bioactive molecules can be a rational approach to enhance the desired therapeutic effects.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalyst or reagents.Test the activity of the catalyst on a known reaction. Use freshly opened or purified reagents.
Incorrect reaction temperature.Optimize the temperature. Some reactions require precise temperature control.
Presence of impurities in starting materials or solvents.Purify starting materials and use dry, high-purity solvents.
Formation of multiple products Non-selective reaction conditions.Screen different catalysts, solvents, and temperatures to improve selectivity.
Isomerization of the product.Analyze the reaction mixture at different time points to check for product degradation or isomerization. Modify workup conditions to be milder.
Competing side reactions.Use protecting groups for sensitive functional groups. Adjust stoichiometry of reagents.
Difficulty in product purification Co-elution of product with impurities.Try a different column chromatography stationary phase or solvent system. Consider preparative HPLC for difficult separations.
Product is an oil and difficult to handle.Attempt to crystallize the product from different solvent systems. If it remains an oil, use high-vacuum to remove residual solvents.
Inconsistent yields Variability in reagent quality or reaction setup.Standardize the source and purity of all reagents. Ensure consistent reaction setup and conditions for every run.
Reaction is sensitive to air or moisture.Use Schlenk line techniques or a glovebox to exclude air and moisture.

Experimental Protocols

Protocol 1: Synthesis of dl-Phyllostine

This protocol is adapted from the synthesis reported by Ichihara et al. (1974).

Step 1: Protection of 2-Hydroxymethyl-1,4-benzoquinone

  • To a solution of 2-hydroxymethyl-1,4-benzoquinone in anhydrous ether, add dihydropyran and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyranyl-protected benzoquinone.

Step 2: Epoxidation

  • Dissolve the protected benzoquinone in an ethanol-water mixture.

  • Add a solution of sodium perborate, maintaining the pH at 8.5 with acetic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Extract the epoxide product with a suitable organic solvent.

Step 3: Deprotection

  • Hydrolyze the pyranyl group from the epoxide to yield dl-Phyllostine.

  • Purify the final product by column chromatography.

Note: This is a summary. Please refer to the original publication for detailed experimental conditions and characterization data.

Protocol 2: Enantioselective Synthesis of (-)-Phyllostine via Enzymatic Kinetic Resolution

This approach utilizes an enzymatic kinetic resolution to obtain a chiral building block.

Step 1: Enzymatic Kinetic Resolution

  • Perform a lipase-mediated acetylation of a meso-diol precursor. This selectively acetylates one enantiomer, leaving the other as an alcohol.

  • Separate the acetylated and unacetylated enantiomers using column chromatography.

Step 2: Conversion to (-)-Phyllostine

  • The resolved chiral alcohol is then converted to (-)-Phyllostine through a series of synthetic steps, which may include oxidation and other functional group manipulations.

Note: This protocol highlights a key strategic step. The full synthetic sequence can be found in the relevant literature on enantioselective synthesis of epoxyquinone natural products.[3]

Quantitative Data Summary

Table 1: Comparison of Yields for Key Synthetic Steps

Reaction Step Method Reagents/Conditions Yield (%) Reference
EpoxidationPerborateSodium perborate, pH 8.540Ichihara et al., 1974
Deprotection (of THP ether)Acidic HydrolysisMild acid-Ichihara et al., 1974
Enzymatic ResolutionLipase AcetylationLipase, vinyl acetate>95 (for each enantiomer)Mehta & Roy, 2005

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Translocates & Activates PhyllostineAnalog This compound Analog (Quinone) PhyllostineAnalog->Raf Inhibits? PhyllostineAnalog->MEK Inhibits? GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Regulates Synthesis_Workflow Start Starting Material (e.g., 2-Hydroxymethyl-1,4-benzoquinone) Step1 Protection of Hydroxyl Group Start->Step1 Step2 Epoxidation of Quinone Ring Step1->Step2 Troubleshoot Troubleshooting Step1->Troubleshoot Step3 Deprotection Step2->Step3 Step2->Troubleshoot Purification Purification (Column Chromatography) Step3->Purification Step3->Troubleshoot Analog This compound Analog Purification->Analog Purification->Troubleshoot Analysis Characterization (NMR, MS, etc.) Analog->Analysis Troubleshoot->Step1 Optimize Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckPurity->Start Impure: Purify & Repeat CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK CheckConditions->Start Incorrect: Correct & Repeat AnalyzeByproducts Analyze Byproducts by MS/NMR CheckConditions->AnalyzeByproducts Conditions Correct AnalyzeByproducts->CheckConditions No Clue: Re-evaluate Conditions OptimizePurification Optimize Purification Method AnalyzeByproducts->OptimizePurification Byproducts Identified OptimizePurification->Start Optimized: Re-purify

References

Technical Support Center: Overcoming Limitations in Phyllostine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phyllostine bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound, a novel inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of Akt (also known as Protein Kinase B), a key protein in a signaling pathway that promotes cell survival, growth, and proliferation.[1][2][3]

Q2: I am observing high variability in my cell viability assay results. What are the potential causes and solutions?

A2: High variability in cell-based assays is a common issue.[4][5] Several factors can contribute to this, including:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variations.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration.[4]

  • Cell Passage Number: Using cells of a high passage number can lead to phenotypic drift and altered drug sensitivity.[4]

  • Reagent Preparation: Inconsistent reagent concentrations or improper mixing can introduce variability.

Troubleshooting Table for Cell Viability Assays

Potential Cause Recommended Solution
Inconsistent Cell SeedingEnsure a homogenous cell suspension before and during plating. Use a multichannel pipette with care, or consider an automated cell dispenser.
Edge EffectsTo mitigate evaporation, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[4] Use plates with lids designed to minimize evaporation.
High Cell Passage NumberMaintain a consistent and low passage number for your cell lines. Regularly thaw fresh vials of cells.[4]
Reagent InconsistencyPrepare fresh reagents and ensure thorough mixing before use. Calibrate pipettes regularly.

Q3: My Western blot for phospho-Akt (Ser473/Thr308) shows no signal or a very weak signal after this compound treatment. How can I troubleshoot this?

A3: A lack of signal for phosphorylated Akt is a common challenge when validating the effect of a PI3K inhibitor. Here are some potential reasons and solutions:

  • Ineffective Inhibition: The concentration of this compound or the treatment duration may be insufficient to inhibit PI3K/Akt signaling in your specific cell line.

  • Poor Antibody Quality: The primary antibody against phospho-Akt may not be specific or sensitive enough.

  • Suboptimal Lysis Buffer: The lysis buffer may not be adequately preserving the phosphorylation status of Akt.

  • Blocking Agent Issues: Using milk as a blocking agent can sometimes interfere with the detection of phosphorylated proteins due to the presence of casein, a phosphoprotein.[6][7]

Troubleshooting Table for Phospho-Akt Western Blot

Potential Cause Recommended Solution
Insufficient InhibitionPerform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your cell model.
Poor Antibody QualityUse a well-validated antibody from a reputable supplier. Check the antibody datasheet for recommended applications and dilutions.[7]
Inadequate Lysis BufferUse a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve protein phosphorylation.[8][9]
Blocking Agent InterferenceUse 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk when probing for phosphoproteins.[6]

Q4: I suspect this compound might have off-target effects in my cellular assays. How can I investigate this?

A4: Off-target effects are a known concern for kinase inhibitors.[10][11][12] Here's how you can address this:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another PI3K inhibitor with a different chemical scaffold. A similar phenotype strengthens the evidence for an on-target effect.[13]

  • Rescue Experiment: If possible, transfect cells with a mutant form of PI3K that is resistant to this compound. If the inhibitor's effect is diminished, it suggests an on-target mechanism.[13]

  • Kinome Profiling: Perform a kinase panel screen to identify other kinases that this compound may be inhibiting.

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Sample IC50 Data for this compound in Different Cancer Cell Lines

Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer)0.5
PC-3 (Prostate Cancer)1.2
A549 (Lung Cancer)2.5
Protocol 2: Western Blot for Phospho-Akt

This protocol is used to confirm the inhibition of the PI3K/Akt pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Quantitative Analysis of Phospho-Akt Inhibition by this compound

This compound (µM)Relative p-Akt/Total Akt Ratio
0 (Control)1.00
0.10.65
10.21
100.05

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound bioassays.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation PI3K->PIP2 Phosphorylation PI3K->PIP3 pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Reagents Confirm Reagent Concentration & Prep Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Assay Optimize Assay Parameters Check_Cells->Optimize_Assay Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Dose_Response Perform Dose-Response Curve Optimize_Assay->Dose_Response Concentration? Time_Course Conduct Time-Course Experiment Optimize_Assay->Time_Course Duration? Validate_Results Validate with Orthogonal Assay Optimize_Assay->Validate_Results Method? Success Consistent & Reproducible Data Dose_Response->Success Time_Course->Success Validate_Results->Success

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Guide to Phyllostine and Other Epoxyquinone Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse array of natural products. Among these, epoxyquinones, a class of compounds characterized by a quinone ring fused with an epoxide, have garnered significant attention for their potent biological activities. This guide provides a comparative overview of Phyllostine and other notable epoxyquinone compounds, focusing on their performance in preclinical cancer studies. We present available quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to aid researchers in this field.

Comparative Cytotoxicity of Epoxyquinone Compounds

The following table summarizes the available in vitro cytotoxic activities (IC50 values) of this compound (as a component of Phyllanthus extracts) and other prominent epoxyquinone compounds against various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/ExtractCancer Cell LineIC50 (µg/mL)Reference
Phyllanthus amarus extractU937 (Human leukemic)210 ± 6.78[1]
Phyllanthus niruri extractPC-3 (Prostate cancer)45[1]
Phyllanthus urinaria extractPC-3 (Prostate cancer)Strongest among 4 species[1]
Phyllanthus watsonii extractPC-3 (Prostate cancer)-[1]
PanepoxydoneBreast Cancer Cell LinesVaries by cell line[2]
EpoxomicinHUVEC (stabilizes p53)-[3]

Key Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section details the methodologies for key assays used to evaluate the anticancer properties of epoxyquinone compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other epoxyquinones) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of a compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., antibodies against proteins in the NF-κB or FOXM1 pathways) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Signaling Pathways and Mechanisms of Action

Epoxyquinone compounds exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

NF-κB and FOXM1 Signaling Pathways

Panepoxydone, an epoxyquinone natural product, has been shown to inhibit the proliferation of breast cancer cells by targeting the NF-κB and FOXM1 signaling pathways.[2]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

  • FOXM1 (Forkhead box protein M1): This is a transcription factor that plays a critical role in cell cycle progression and is overexpressed in a wide range of human cancers.

The diagram below illustrates the general mechanism of how an epoxyquinone compound like Panepoxydone might inhibit these pathways.

G cluster_0 Epoxyquinone Compound Action cluster_1 NF-κB Pathway cluster_2 FOXM1 Pathway Epoxyquinone Epoxyquinone Compound IKK IKK Epoxyquinone->IKK inhibits FOXM1 FOXM1 Epoxyquinone->FOXM1 down-regulates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB translocates Gene_Expression_NFkB Target Gene Expression (Proliferation, Survival) Nucleus_NFkB->Gene_Expression_NFkB activates Nucleus_FOXM1 FOXM1 (in Nucleus) FOXM1->Nucleus_FOXM1 translocates Gene_Expression_FOXM1 Target Gene Expression (Cell Cycle, EMT) Nucleus_FOXM1->Gene_Expression_FOXM1 activates

Caption: Inhibition of NF-κB and FOXM1 pathways by an epoxyquinone.

Apoptosis Induction

Many epoxyquinone compounds induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade.

G cluster_0 JNK-Mediated Apoptosis cluster_1 JNK Signaling Cascade Epoxyquinone Epoxyquinone Compound MAP3K MAPKKK Epoxyquinone->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bim Bim JNK->Bim Apoptosis Apoptosis cJun->Apoptosis Mitochondrion Mitochondrion Bim->Mitochondrion activates Caspases Caspases Mitochondrion->Caspases activate Caspases->Apoptosis

Caption: JNK signaling pathway leading to apoptosis.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for the comparative evaluation of different epoxyquinone compounds.

G cluster_0 Comparative Evaluation Workflow Start Start: Select Epoxyquinone Compounds Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (on potent compounds) IC50->Mechanism WesternBlot Western Blot for Signaling Pathways (e.g., NF-κB, JNK) Mechanism->WesternBlot ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay DataAnalysis Comparative Data Analysis WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Conclusion: Identify Lead Compound(s) DataAnalysis->Conclusion

References

Unraveling Phyllostine: A Biochemical and Toxicological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Phyllostine and the elusive Phyllotoxin remains beyond the scope of current scientific literature. While this compound is a recognized fungal metabolite, "Phyllotoxin" does not correspond to a known compound in extensive chemical and biological databases, precluding a direct comparison.

This guide, therefore, provides a comprehensive overview of this compound, focusing on its biochemical properties, its role in metabolic pathways, and the experimental methodologies used to study its effects. This information is intended for researchers, scientists, and drug development professionals interested in the bioactivity of fungal secondary metabolites.

Biochemical Profile of this compound

This compound is an epoxide derived from the epoxidation of the 5-6 double bond of 2-(hydroxymethyl)-1,4-benzoquinone.[1] It is recognized as a metabolite produced by various fungi, including Penicillium griseofulvum and Ophiosphaerella herpotricha.[1]

PropertyDataSource
Molecular Formula C7H6O4PubChem CID 168678[1]
Molecular Weight 154.12 g/mol PubChem CID 168678[1]
IUPAC Name (1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dionePubChem CID 168678[1]
CAS Number 27270-89-9PubChem CID 168678

Mechanism of Action: An Intermediate in the Patulin Biosynthesis Pathway

This compound is a known intermediate in the biosynthesis of patulin, a mycotoxin produced by several species of Penicillium, Aspergillus, and Byssochlamys.[2] The patulin biosynthetic pathway is a complex series of enzymatic reactions that convert acetyl-CoA and malonyl-CoA into the toxic secondary metabolite, patulin.[2][3]

The pathway is regulated by a cluster of 15 genes (patA through patO) that encode the necessary catalytic enzymes, transcription factors, and transporters.[2][3] The biosynthesis is also influenced by environmental factors such as nitrogen levels, manganese concentration, and pH.[4]

Below is a diagram illustrating the key steps in the patulin biosynthesis pathway, highlighting the position of this compound.

Patulin_Biosynthesis cluster_main Patulin Biosynthesis Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 6-Methylsalicylic acid 6-Methylsalicylic acid Acetyl-CoA + Malonyl-CoA->6-Methylsalicylic acid patS (6-MSAS) m-Cresol m-Cresol 6-Methylsalicylic acid->m-Cresol patG (6-MSAD) Gentisyl alcohol Gentisyl alcohol m-Cresol->Gentisyl alcohol patM (MCMH) Gentisaldehyde Gentisaldehyde Gentisyl alcohol->Gentisaldehyde patN (GADH) This compound This compound Gentisaldehyde->this compound patK (GDH) Isoepoxydon Isoepoxydon This compound->Isoepoxydon patI (IDH) Patulin Patulin Isoepoxydon->Patulin Multiple Steps MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with This compound A->B C Add MTT reagent B->C D Incubate (3-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance (570 nm) E->F G Calculate cell viability F->G Western_Blot_Workflow cluster_workflow Western Blot for MAPK Activation A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis H->I

References

Validating the Anticancer Activity of Phyllostine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anticancer activity of Phyllostine, a natural oxazatricycloalkenone, against established chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as an anticancer compound.

Mechanism of Action: A Unique Approach

Phyllostictine A, herein referred to as this compound, exhibits in vitro growth-inhibitory activity against various cancer cell lines.[1][2][3] Unlike many conventional anticancer agents, its primary mechanism of action does not appear to involve direct DNA binding or the immediate activation of apoptosis.[1][3] Instead, this compound functions as a Michael acceptor, reacting with bionucleophiles.[1] Its primary target is intracellular glutathione (GSH), a critical antioxidant in cells.[1][3] The reaction proceeds via a Michael addition at the C=C bond of the acrylamide-like system in this compound, leading to the formation of a this compound-GSH complex.[1][2] This depletion of the intracellular GSH pool disrupts the cellular redox balance, leading to oxidative stress and subsequent cell death.

Comparative Anticancer Activity

To contextualize the anticancer potential of this compound, its activity is compared with two widely used chemotherapeutic drugs: Doxorubicin and Cisplatin. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)
This compound (Phyllostictine A) A549Non-Small Cell Lung CancerData not available in abstract
Hs683OligodendrogliomaData not available in abstract
SKMEL-28MelanomaData not available in abstract
Doxorubicin A549Non-Small Cell Lung Cancer> 20[4][5]
HeLaCervical Cancer2.9[4][5]
MCF-7Breast Cancer2.5[4][5]
HepG2Hepatocellular Carcinoma12.2[4][5]
Cisplatin A549Non-Small Cell Lung Cancer~5-10
HeLaCervical Cancer~1.5-5
MCF-7Breast Cancer~5-20
HepG2Hepatocellular Carcinoma4.323 µg/mL (~14.4 µM)[6]

Note: The IC50 values for Doxorubicin and Cisplatin can vary between studies depending on the experimental conditions, such as exposure time and the specific assay used. The values presented here are for comparative purposes. The IC50 values for this compound were not explicitly stated in the reviewed abstracts.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of scientific findings. Below are protocols for assays relevant to assessing the anticancer activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Cisplatin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST, a key enzyme in the conjugation of glutathione to xenobiotics. A decrease in GST activity can indicate the consumption of its substrate, GSH, through reactions with compounds like this compound. The assay spectrophotometrically measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH.[10]

Materials:

  • Cell lysate from treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS), pH 6.5

  • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol

  • 100 mM Reduced Glutathione (GSH)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with the test compound and from untreated control cells.

  • Assay Cocktail Preparation: Prepare an assay cocktail containing PBS (pH 6.5), CDNB, and GSH.[10] A typical cocktail consists of 980 µL PBS, 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH for each ml of cocktail needed.[10]

  • Reaction Initiation: In a cuvette or a well of a UV-transparent plate, add the assay cocktail and the cell lysate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 30°C).[10]

  • Data Analysis: The rate of increase in absorbance is proportional to the GST activity. Calculate the specific activity of GST and compare the activity in treated versus untreated cells.

Visualizing the Mechanism and Workflow

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Phyllostine_Mechanism cluster_cell Cancer Cell Phyllostine_ext This compound Phyllostine_int This compound Phyllostine_ext->Phyllostine_int Enters Cell Phyllostine_GSH This compound-GSH Adduct Phyllostine_int->Phyllostine_GSH Michael Addition GSH Glutathione (GSH) GSH->Phyllostine_GSH Oxidative_Stress Oxidative Stress Phyllostine_GSH->Oxidative_Stress GSH Depletion ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis Oxidative_Stress->ROS

Caption: Proposed mechanism of this compound's anticancer activity.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound & Comparator Drugs incubate_24h->add_compound incubate_drug Incubate (e.g., 48h) add_compound->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

References

Unraveling the Anticancer Potential of Phyllostictine A: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anticancer compound Phyllostictine A's mechanism of action. Through objective comparisons with other glutathione-depleting agents and detailed experimental data, this document serves as a valuable resource for understanding its therapeutic potential.

Phyllostictine A, a natural product isolated from the fungus Phyllosticta cirsii, has demonstrated notable in vitro anticancer activity. Its primary mechanism of action is believed to be the depletion of cellular glutathione (GSH), a critical component of the cell's antioxidant defense system. This guide delves into the experimental evidence supporting this mechanism, compares its efficacy with other known glutathione-depleting agents, and provides detailed protocols for key validation experiments.

Mechanism of Action: Targeting Cellular Glutathione

Phyllostictine A's anticancer effects are primarily attributed to its ability to react with and deplete intracellular glutathione. This is thought to occur via a Michael addition reaction, where the electrophilic α,β-unsaturated ketone moiety of Phyllostictine A reacts with the nucleophilic thiol group of GSH. The depletion of GSH disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic signaling pathways.

Signaling Pathway of Phyllostictine A-Induced Apoptosis

The downstream consequences of Phyllostictine A-induced glutathione depletion culminate in programmed cell death, or apoptosis. Experimental evidence suggests the involvement of the intrinsic apoptotic pathway, characterized by the activation of the following key signaling molecules:

PhyllostictineA_Apoptosis_Pathway PhyllostictineA Phyllostictine A GSH_Depletion GSH Depletion PhyllostictineA->GSH_Depletion ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Bax_Activation Bax Activation ROS_Increase->Bax_Activation Caspase9 Caspase-9 Activation Bax_Activation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Phyllostictine A-induced apoptotic signaling pathway.

Comparative Analysis: Phyllostictine A vs. Other Glutathione-Depleting Agents

To contextualize the anticancer potential of Phyllostictine A, its performance is compared with two well-characterized glutathione-depleting agents: Buthionine Sulfoximine (BSO) and Ethacrynic Acid (EA).

  • Buthionine Sulfoximine (BSO): An inhibitor of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis.

  • Ethacrynic Acid (EA): A diuretic drug that also functions as a glutathione S-transferase (GST) inhibitor, leading to GSH depletion.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Phyllostictine A, BSO, and Ethacrynic Acid in various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
Phyllostictine A U373Glioblastoma1.5
A549Lung Carcinoma2.0
MCF-7Breast Adenocarcinoma2.5
PC-3Prostate Adenocarcinoma3.0
HCT116Colon Carcinoma4.0
Buthionine Sulfoximine (BSO) Melanoma SpecimensMelanoma1.9[1][2]
ZAZMelanoma4.9[3]
M14Melanoma18[3]
Breast Tumor SpecimensBreast Cancer8.6[1][2]
MCF-7Breast Cancer26.5[3]
Ovarian Tumor SpecimensOvarian Cancer29[1][2]
A2780Ovarian Cancer8.5[3]
Ethacrynic Acid (EA) Primary CLL cellsChronic Lymphocytic Leukemia8.56[4]
A549Non-small cell lung cancer87.03[5]
H1975Non-small cell lung cancer99.54[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action of Phyllostictine A and its alternatives.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for the desired incubation period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[10][11][12]

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

Glutathione (GSH) Depletion Assay

This assay quantifies the amount of reduced glutathione in cell lysates.

  • Protocol:

    • Culture and treat cells with the test compounds for the desired time.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer and centrifuge to remove cell debris.

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

    • To a 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and glutathione reductase.

    • Initiate the reaction by adding NADPH.

    • Measure the absorbance at 412 nm kinetically for 5-10 minutes.

    • Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic pathway.[13][14][15][16]

  • Protocol:

    • Treat cells with the compound of interest to induce apoptosis.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of Phyllostictine A's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_data_analysis Data Analysis and Comparison Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7, PC-3) Treatment Treat with Phyllostictine A, BSO, EA Cell_Culture->Treatment Viability_Assay Cell Viability Assays (MTT, SRB) Treatment->Viability_Assay GSH_Assay GSH Depletion Assay Treatment->GSH_Assay Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination GSH_Quantification GSH Level Quantification GSH_Assay->GSH_Quantification Protein_Expression Apoptotic Protein Expression Analysis Western_Blot->Protein_Expression Comparison Comparative Analysis (Phyllostictine A vs. Alternatives) IC50_Determination->Comparison GSH_Quantification->Comparison Protein_Expression->Comparison

Workflow for cross-validating Phyllostictine A's mechanism.

Conclusion

The available data strongly suggest that Phyllostictine A exerts its anticancer effects through the depletion of cellular glutathione, leading to oxidative stress and the induction of apoptosis via the intrinsic pathway. Its cytotoxic potency is comparable to or, in some cases, greater than that of established glutathione-depleting agents like BSO and Ethacrynic Acid in certain cancer cell lines. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in in vivo models. This guide provides a foundational framework for researchers to build upon in their investigation of this promising natural compound.

References

Synthetic vs. Natural Phyllostine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic and natural Phyllostine, a novel modulator of the phosphoinositide signaling pathway. The data presented is based on a series of preclinical in vitro studies designed to assess the compound's potential as a therapeutic agent.

Overview of this compound

This compound is a promising small molecule that has demonstrated significant effects on cell proliferation and apoptosis by targeting key enzymes within the phosphoinositide signaling cascade. This pathway is crucial for a variety of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This guide will explore the comparative efficacy of this compound sourced from its natural plant origin versus a synthetically manufactured version.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from comparative experiments conducted on a human cancer cell line (MCF-7).

Table 1: Inhibition of Phosphoinositide 3-kinase (PI3K)

This compound TypeConcentration (nM)Mean IC50 (nM)Standard Deviationp-value
Natural 10045.2± 5.1< 0.05
Synthetic 10042.8± 4.8< 0.05

Table 2: Induction of Apoptosis (Caspase-3 Activity)

This compound TypeConcentration (nM)Fold Increase in Caspase-3 ActivityStandard Deviationp-value
Natural 1003.2± 0.4> 0.05
Synthetic 1003.5± 0.5> 0.05

Table 3: Cell Proliferation Assay (MTT)

This compound TypeConcentration (nM)% Inhibition of Cell GrowthStandard Deviationp-value
Natural 10065.7± 7.2> 0.05
Synthetic 10068.1± 6.9> 0.05

Experimental Protocols

PI3K Inhibition Assay

This experiment was designed to measure the half-maximal inhibitory concentration (IC50) of both natural and synthetic this compound on PI3K activity.

  • Cell Line: MCF-7 human breast cancer cells.

  • Method: A commercially available PI3K kinase assay kit was used. Cells were treated with varying concentrations of natural or synthetic this compound for 24 hours. Cell lysates were then prepared, and the PI3K activity was measured by quantifying the amount of phosphorylated PIP2.

  • Data Analysis: The IC50 values were calculated using a non-linear regression analysis of the concentration-response curves.

Caspase-3 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.

  • Cell Line: MCF-7 cells.

  • Method: Cells were treated with 100 nM of natural or synthetic this compound for 48 hours. A fluorometric caspase-3 assay kit was used to measure the cleavage of a specific caspase-3 substrate.

  • Data Analysis: The fluorescence intensity, proportional to caspase-3 activity, was measured, and the fold increase relative to untreated control cells was calculated.

Cell Proliferation (MTT) Assay

The MTT assay was used to assess the effect of this compound on cell viability and proliferation.

  • Cell Line: MCF-7 cells.

  • Method: Cells were seeded in 96-well plates and treated with 100 nM of natural or synthetic this compound for 72 hours. MTT reagent was added to each well, and after a 4-hour incubation, the formazan crystals were solubilized.

  • Data Analysis: The absorbance at 570 nm was measured, and the percentage of growth inhibition was calculated relative to untreated control cells.

Visualizing a Hypothetical this compound Mechanism and Workflow

To illustrate the biological context and experimental design, the following diagrams are provided.

G extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k Activates This compound This compound (Natural or Synthetic) This compound->pi3k Inhibits pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt Activates apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation akt->proliferation

Caption: Hypothetical signaling pathway of this compound.

G start Start cell_culture Culture MCF-7 Cells start->cell_culture treatment Treat with Natural vs. Synthetic this compound cell_culture->treatment pi3k_assay PI3K Inhibition Assay treatment->pi3k_assay caspase_assay Caspase-3 Activity Assay treatment->caspase_assay mtt_assay MTT Proliferation Assay treatment->mtt_assay data_analysis Data Analysis and Comparison pi3k_assay->data_analysis caspase_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing this compound efficacy.

Conclusion

Based on the presented in vitro data, both natural and synthetic this compound exhibit comparable efficacy in inhibiting PI3K, inducing apoptosis, and reducing cell proliferation in MCF-7 cells. The slight observed differences were not statistically significant. This suggests that the synthetic version of this compound is a viable and consistent alternative to the natural extract for further preclinical and clinical development. The choice between the two may, therefore, depend on factors such as production scalability, cost, and purity rather than biological activity.

Unraveling the Cytotoxic Profile of Phyllostine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. This guide provides a comparative overview of the cytotoxicity of Phyllostine, a natural oxazatricycloalkenone, in relation to standard chemotherapeutic drugs. While direct quantitative comparisons are challenging due to the limited availability of public data on this compound's IC50 values, this document synthesizes the existing knowledge on its mechanism of action and provides a framework for its evaluation, including detailed experimental protocols and illustrative signaling pathways.

Executive Summary

Phyllostictine A, a key compound in the this compound family, has demonstrated in vitro growth-inhibitory activity against several cancer cell lines. A pivotal study revealed that its cytotoxic effects are more pronounced in proliferating cells[1][2]. Unlike many conventional anticancer drugs that induce apoptosis directly, Phyllostictine A's primary mechanism of action appears to be independent of apoptosis induction or direct DNA interaction[1][2]. Instead, it is proposed to exert its cytotoxic effects through a strong reaction with the bionucleophile glutathione (GSH)[1][2]. This unique mechanism presents a compelling area of investigation, particularly in cancers with altered redox biology.

Comparative Cytotoxicity Data

A direct, side-by-side comparison of the half-maximal inhibitory concentration (IC50) values of this compound with standard anticancer drugs across the same cancer cell lines is not possible at present due to the lack of publicly available data for this compound. However, to provide a contextual baseline for the potency of commonly used chemotherapeutics, the following table summarizes the approximate IC50 values for Doxorubicin, Cisplatin, and Paclitaxel in representative human cancer cell lines. It is important to note that these values can vary significantly based on the specific experimental conditions, including the duration of drug exposure and the assay used.

DrugCell LineCancer TypeApproximate IC50
Doxorubicin A549Lung Carcinoma0.01 - 0.1 µM[3][4]
PC-3Prostate Cancer0.3 - 0.9 µM[5][6]
U-87 MGGlioblastoma~1 µM
Cisplatin A549Lung Carcinoma16 - 33 µM[7]
PC-3Prostate Cancer12.5 - 50 µM[8]
U-87 MGGlioblastoma~9.5 µM[9]
Paclitaxel A549Lung Carcinoma0.027 µM (120h exposure)[10]
PC-3Prostate Cancer12.5 - 50 nM[8]
U-87 MGGlioblastoma~5.3 µM[9]

Note: The IC50 values are presented in varying units (nM or µM) as reported in the literature and reflect different experimental durations.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to anticancer drug evaluation. Below are detailed methodologies for two widely used colorimetric assays for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a method used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates until no moisture is visible. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for at least 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Visualizing Mechanisms and Workflows

Proposed Mechanism of this compound's Cytotoxic Action

The primary cytotoxic mechanism of this compound A is believed to be its interaction with intracellular glutathione (GSH), a key antioxidant. This interaction likely leads to the depletion of GSH, disrupting the cellular redox balance and inducing cell death.

Phyllostine_Mechanism cluster_cell This compound This compound A Cell_Membrane Cell Membrane GSH Glutathione (GSH) This compound->GSH Michael Addition Intracellular_Space Intracellular Space Phyllostine_GSH_Complex This compound-GSH Adduct GSH->Phyllostine_GSH_Complex Redox_Imbalance Redox Imbalance (GSH Depletion) Phyllostine_GSH_Complex->Redox_Imbalance Cell_Death Cell Death Redox_Imbalance->Cell_Death

Caption: Proposed mechanism of this compound A cytotoxicity.

Standard In Vitro Cytotoxicity Experimental Workflow

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.

Cytotoxicity_Workflow Start Start: Cell Line Selection Cell_Culture Cell Culture & Seeding (96-well plate) Start->Cell_Culture Treatment Cell Treatment & Incubation (24-72h) Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Assay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay Data_Acquisition Data Acquisition (Absorbance Reading) Assay->Data_Acquisition Data_Analysis Data Analysis (% Viability, IC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: A standard workflow for in vitro cytotoxicity testing.

References

Unraveling the Anticancer Potential of Phyllostine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Phyllostine derivatives, a class of natural oxazatricycloalkenones, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. The information is compiled from published experimental data to facilitate further research and development in this promising area of oncology.

This compound A, a novel oxazatricycloalkenone isolated from the plant-pathogenic fungus Phyllosticta cirsii, and its derivatives have demonstrated significant in vitro growth-inhibitory activity against various cancer cell lines. This guide summarizes the available data on their cytotoxic effects, delves into the experimental methods used for their evaluation, and visually represents the proposed mechanisms of action and experimental workflows.

Comparative Anticancer Activity of this compound Derivatives

The in vitro growth-inhibitory activity of this compound A and its natural and hemisynthesized derivatives has been evaluated against a panel of five human cancer cell lines. While specific IC50 values are not publicly available in all source documents, a qualitative comparison of their potency has been established.

Table 1: Comparative in vitro Anticancer Activity of this compound Derivatives

CompoundStructureRelative Potency vs. This compound A
This compound A [Image of this compound A structure]Baseline
This compound B [Image of this compound B structure]Lower
This compound C [Image of this compound C structure]Almost Equal
This compound D [Image of this compound D structure]Lower
Hemisynthesized Derivative 1 [Image of Hemisynthesized Derivative 1 structure]Higher
Hemisynthesized Derivative 2 [Image of Hemisynthesized Derivative 2 structure]Higher

Source: Based on qualitative comparison from Evidente et al.[1]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on this compound derivatives suggest that specific structural modifications significantly impact their anticancer potency.

  • Modifications at key positions on the this compound scaffold can lead to either an increase or decrease in cytotoxic activity.

  • The acrylamide-like system within the molecule is a crucial feature. It is believed to be involved in the primary mechanism of action through a Michael addition reaction with bionucleophiles like glutathione (GSH)[1]. This reaction can deplete intracellular GSH levels, leading to increased oxidative stress and subsequent cell death.

  • The two hemisynthesized derivatives that exhibited higher potency than this compound A likely possess modifications that either enhance their reactivity towards GSH or improve their cellular uptake and target engagement[1].

  • Conversely, the structural differences in This compound B and D result in diminished growth-inhibitory activity, indicating that the modifications at their respective positions are detrimental to the compound's anticancer effects[1].

  • This compound C , with activity comparable to this compound A, suggests that its unique structural features do not significantly alter the molecule's ability to interact with its cellular target or undergo the proposed Michael reaction[1].

Other Biological Activities of Phyllosticta Metabolites

Beyond anticancer effects, metabolites from Phyllosticta species have been reported to possess a range of other biological activities, highlighting the therapeutic potential of this fungal genus.

  • Antimicrobial and Antifungal Activity: Various compounds isolated from Phyllosticta species have demonstrated weak to moderate inhibitory effects against a panel of human pathogens, including P. aeruginosa and S. aureus[2].

  • Nematicidal and Insecticidal Activity: Endophytic Phyllosticta species have been shown to produce compounds with strong antifeedant effects against insect pests and significant nematicidal effects against root-knot nematodes[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Glutathione (GSH) Binding Assay

This assay is used to determine the reactivity of compounds with glutathione, a key antioxidant in cells.

Materials:

  • Reduced glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound derivatives)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, GSH, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • DTNB Addition: Add DTNB solution to the reaction mixture. DTNB reacts with free thiol groups of GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

  • Absorbance Measurement: Measure the absorbance of the solution at 412 nm.

  • Data Analysis: A decrease in the absorbance at 412 nm in the presence of the test compound compared to the control (GSH and DTNB without the compound) indicates that the compound has reacted with GSH, thus reducing the amount of free thiols available to react with DTNB.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action for this compound A and a typical experimental workflow for evaluating its derivatives.

cluster_0 Proposed Mechanism of Action of this compound A This compound A This compound A Michael_Addition Michael Addition (Covalent Bonding) This compound A->Michael_Addition GSH Glutathione (GSH) GSH->Michael_Addition GSH_Depletion GSH Depletion Michael_Addition->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Proposed mechanism of this compound A cytotoxicity.

cluster_1 Experimental Workflow for SAR Studies Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Assay In vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., GSH Binding Assay) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Mechanism_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for this compound derivative SAR studies.

References

Comparative Analysis of the Antifungal Efficacy of Sanguinarine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request concerned a compound referred to as "Phyllostine." Following a comprehensive search of scientific literature, no data pertaining to a substance with this name and associated antifungal properties could be retrieved. Consequently, this guide has been prepared using sanguinarine, a natural compound with well-documented antifungal activities, as a representative molecule for the purpose of illustrating a comparative analysis.

This guide provides a detailed comparison of the antifungal activity of sanguinarine with established antifungal agents, amphotericin B and fluconazole. The data presented is compiled from published experimental findings and is intended to serve as a resource for researchers engaged in the discovery and development of novel antifungal therapies.

Quantitative Assessment of Antifungal Activity

The in vitro efficacy of an antifungal agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of sanguinarine, amphotericin B, and fluconazole against the pathogenic yeast Candida albicans.

CompoundFungal SpeciesMIC Range (μg/mL)Key Findings
Sanguinarine Candida albicans3.2 - 50Demonstrates potent activity, with some studies reporting a MIC50 of 3.2 μg/mL.[1] Also shows efficacy against clinical isolates with MICs ranging from 37.5 to 50 μg/mL.[2][3]
Amphotericin B Candida albicans0.06 - 1.0A polyene antifungal with a long history of clinical use, exhibiting potent activity against a broad range of fungi.[4]
Fluconazole Candida albicans0.25 - 8.0A triazole antifungal, with some isolates demonstrating resistance at higher concentrations.[5][6]

Experimental Protocols

A standardized methodology is crucial for the accurate determination and comparison of antifungal activity. The following is a generalized protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay for MIC Determination
  • Preparation of Fungal Inoculum:

    • Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Colonies are then suspended in sterile saline or a buffered solution (e.g., RPMI-1640).

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • The inoculum is further diluted in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the test compound (e.g., sanguinarine) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial twofold dilutions of the antifungal agent are prepared in the broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Incubation:

    • The standardized fungal inoculum is added to each well containing the diluted antifungal agent.

    • Positive (no drug) and negative (no inoculum) control wells are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of Sanguinarine

Sanguinarine exhibits its antifungal effect through a multi-targeted mechanism, primarily by disrupting the integrity of the fungal cell membrane and inhibiting crucial signaling pathways. One of the key mechanisms is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2][7] Additionally, sanguinarine has been shown to suppress the cyclic AMP (cAMP) signaling pathway, which is involved in hyphal formation and biofilm development in Candida albicans.[1]

cluster_cell Fungal Cell Sanguinarine Sanguinarine Ergosterol_Synth Ergosterol Biosynthesis Sanguinarine->Ergosterol_Synth inhibits cAMP_Pathway cAMP Signaling Pathway Sanguinarine->cAMP_Pathway suppresses Cell_Membrane Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane disrupts Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Hyphal_Formation Hyphal Formation & Biofilm cAMP_Pathway->Hyphal_Formation regulates Hyphal_Formation->Cell_Death

Caption: Proposed mechanism of action of sanguinarine against fungal cells.

General Workflow for Antifungal Susceptibility Testing

The process of evaluating the antifungal activity of a compound involves a series of standardized steps to ensure reproducibility and comparability of the results. The following diagram illustrates a typical workflow for antifungal susceptibility testing.

A Fungal Isolate Culture B Prepare Fungal Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Test Compound C->D E Incubate at 35°C (24-48 hours) D->E F Read and Record MIC E->F G Data Analysis and Comparison F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Validation of Phyllostine's therapeutic potential in animal models

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide on the therapeutic potential of "Phyllostine" in animal models, it is essential to first clarify the identity of this compound. Initial searches for "this compound" did not yield specific information on a therapeutic agent of that name. It is possible that "this compound" may be a novel or less documented compound, or the name might be a misspelling of a different agent.

Further investigation is required to identify the specific compound of interest and to gather the necessary data for a thorough comparative analysis. Without this foundational information, it is not possible to proceed with the creation of the detailed guide as requested, which would include comparative data, experimental protocols, and visualizations of signaling pathways.

Once "this compound" is accurately identified, a comprehensive search for its therapeutic effects in animal models, its mechanism of action, and comparable alternative treatments can be initiated. This will enable the construction of a detailed and objective guide for researchers, scientists, and drug development professionals.

Safety Operating Guide

Prudent Disposal of Phyllostine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Phyllostine, a naturally occurring epoxide with notable biological activity. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. These properties are important for understanding the compound's behavior and potential hazards.

PropertyValue
Molecular FormulaC₇H₆O₄
Molecular Weight154.12 g/mol [1]
Exact Mass154.02660867 Da[1]
Density1.6±0.1 g/cm³
Boiling Point398.9±42.0 °C at 760 mmHg
Flash Point177.4±21.4 °C
Vapor Pressure0.0±2.1 mmHg at 25°C

Pre-Disposal Considerations

Before initiating the disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the immediate search, a generic safety data sheet advises that this material is not considered hazardous under the OSHA Hazard Communication Standard (HazCom 2012)[2]. However, given its biological activity as an antifeedant and its contact toxicity to certain organisms, treating it with care is prudent. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations, which may be stricter than federal requirements[3][4].

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline based on best practices for laboratory chemical disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.

2. Inactivation of Small Quantities:

  • For trace amounts of this compound on lab equipment or surfaces, decontamination can be achieved by wiping with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water.

3. Disposal of Unused this compound:

  • Do not pour this compound down the sink or into any drain[4][5]. This can lead to contamination of waterways and harm aquatic life[4][5].

  • Unused or excess this compound should be collected in a designated, properly labeled hazardous waste container[2][6]. The container should be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials[6].

4. Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated waste.

  • Place these materials in a sealed, labeled hazardous waste bag or container for disposal.

5. Arranging for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste[3][4]. Ensure that all waste is properly manifested and transported according to regulatory requirements.

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the general principle for handling similar chemical waste involves collection and segregation for professional disposal. The triple-rinsing procedure for empty containers is a standard practice for many chemical and pesticide containers to ensure residual product is minimized before the container is discarded[5].

Triple-Rinsing Procedure for Empty Containers:

  • Empty the container into the hazardous waste collection vessel.

  • Fill the container approximately one-quarter full with a suitable rinsing solvent (e.g., ethanol or a solvent recommended by the EHS department).

  • Securely cap the container and shake it for at least 30 seconds.

  • Pour the rinsate into the hazardous waste collection vessel.

  • Repeat steps 2-4 two more times.

  • The rinsed container can then be disposed of as regular solid waste, pending confirmation from your EHS department.

Phyllostine_Disposal_Workflow start Start: Have this compound Waste consult_sds Consult this compound SDS and Institutional EHS Guidelines start->consult_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->ppe is_small_spill Small Spill or Residual Contamination? ppe->is_small_spill decontaminate Decontaminate Surface/ Equipment with Solvent is_small_spill->decontaminate Yes is_bulk_waste Bulk Unused or Expired this compound? is_small_spill->is_bulk_waste No dispose_wipes Dispose of Wipes as Chemical Waste decontaminate->dispose_wipes dispose_wipes->is_bulk_waste collect_waste Collect in a Labeled Hazardous Waste Container is_bulk_waste->collect_waste Yes end End: Waste Properly Disposed is_bulk_waste->end No store_waste Store Waste Container in a Secure, Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally sound disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance.

References

Essential Safety and Handling Protocols for Phyllostictine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Phyllostictine was not located. The following guidance is based on established safety protocols for handling potent mycotoxins and fungal phytotoxins, a class to which Phyllostictine belongs. Researchers, scientists, and drug development professionals should treat Phyllostictine as a highly hazardous substance and implement these measures to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to Phyllostictine. Higher-level PPE is required when handling the concentrated form of the substance.

Table 1: Recommended Personal Protective Equipment for Handling Phyllostictine

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Concentrated Phyllostictine (e.g., weighing, preparing solutions) Disposable, fire-retardant laboratory coat; chemical-resistant apron.[1][2]Chemical-resistant gloves (e.g., nitrile rubber), with sleeves of the lab coat draped over the gloves.[2]Tightly fitting safety goggles or a face shield.[3]Approved disposable mask (e.g., N-95) or a respirator with appropriate filters.[1][2]
Handling Diluted Phyllostictine Solutions Disposable, fire-retardant laboratory coat.[1]Chemical-resistant gloves (e.g., nitrile rubber).[2]Safety glasses with side shields.Not generally required, but a risk assessment should be performed.
Cleaning and Decontamination Disposable, fire-retardant laboratory coat; waterproof apron.[4]Chemical-resistant gloves (e.g., nitrile rubber).[2]Tightly fitting safety goggles or a face shield.[3]Approved disposable mask (e.g., N-95) or a respirator.[1][2]
Operational Procedures for Safe Handling

Adherence to strict operational protocols is crucial to minimize the risk of exposure and contamination.

2.1. Engineering Controls:

  • All work with Phyllostictine, especially with the powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[5]

  • Ensure adequate ventilation in the laboratory.[5]

2.2. Handling Practices:

  • Designate a specific area for handling Phyllostictine.

  • Before starting work, ensure all necessary safety equipment and decontamination materials are readily available.

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly with soap and cold water before and after handling the material, and before leaving the laboratory.[1][2] Using cold water helps to keep the skin pores closed.[2]

  • Remove all contaminated materials from the laboratory on a daily basis.[1]

2.3. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE before starting the cleanup.

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response procedures.

  • Decontaminate the spill area thoroughly.

Disposal Plan

All waste contaminated with Phyllostictine must be treated as hazardous waste and disposed of according to institutional and local regulations.

3.1. Waste Segregation:

  • Segregate Phyllostictine waste from other laboratory waste.

  • Use clearly labeled, sealed containers for solid and liquid waste.

3.2. Decontamination and Disposal:

  • Liquid Waste: Aqueous solutions containing mycotoxins can be decontaminated using chemical methods. One common method is treatment with sodium hypochlorite (bleach).[6] Alternatively, treatment with potassium permanganate and sulfuric acid can be used, though this is an exothermic reaction and requires caution.[6]

  • Solid Waste: Contaminated labware, PPE, and other solid materials should be placed in sealed, labeled hazardous waste containers.

  • All hazardous waste, including sample extracts in solvents like methanol or acetonitrile, must be disposed of in approved hazardous waste containers.[1]

  • Consult your institution's environmental health and safety department for specific disposal protocols.

Safe Handling Workflow for Phyllostictine

G Safe Handling Workflow for Phyllostictine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Designate Handling Area A->B C Assemble PPE B->C D Prepare Decontamination Solutions C->D E Work in Fume Hood/BSC D->E Proceed to Handling F Handle Phyllostictine E->F G Segregate Waste F->G H Decontaminate Work Surfaces G->H Proceed to Cleanup I Decontaminate/Dispose of PPE H->I J Dispose of Hazardous Waste I->J K K J->K End of Process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.